molecular formula C11H24Cl2N2 B3024983 (1-cyclopentylpiperidin-3-yl)methanamine CAS No. 883521-63-9

(1-cyclopentylpiperidin-3-yl)methanamine

Katalognummer: B3024983
CAS-Nummer: 883521-63-9
Molekulargewicht: 255.22
InChI-Schlüssel: HHVBFNHYOFGODY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-cyclopentylpiperidin-3-yl)methanamine, with the molecular formula C11H22N2, is a chemical compound of interest in medicinal chemistry and drug discovery research. This compound features a piperidine ring, a common structural motif in pharmaceuticals, which is substituted with an aminomethyl group and an N-cyclopentyl moiety. Piperidine and cyclopentyl-containing structures are frequently explored in the development of novel therapeutic agents. Recent scientific literature highlights that compounds with similar structural frameworks, particularly those incorporating the cyclopentyl-piperidine motif, are being investigated for their potential as antiproliferative agents. These related compounds have shown promising activity against various cancer cell lines by targeting essential enzymes like topoisomerase I . The presence of the methanamine group also makes this molecule a versatile building block for further chemical synthesis, allowing researchers to develop and optimize new chemical entities for biological evaluation. (1-cyclopentylpiperidin-3-yl)methanamine is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1-cyclopentylpiperidin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-8-10-4-3-7-13(9-10)11-5-1-2-6-11/h10-11H,1-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTWPPIYKFZCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCC(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883521-63-9
Record name (1-cyclopentylpiperidin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to (1-cyclopentylpiperidin-3-yl)methanamine: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of (1-cyclopentylpiperidin-3-yl)methanamine, a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. Due to its status as a less-characterized molecule, this document synthesizes information from structurally related compounds to project its chemical properties, outline a plausible synthetic route, and discuss its potential pharmacological relevance. This guide is intended to serve as a foundational resource for researchers interested in the exploration of novel piperidine-based therapeutic agents.

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals across various therapeutic areas, including oncology, neurology, and infectious diseases.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for the spatial orientation of pharmacophoric groups. The incorporation of a cyclopentyl group can further enhance lipophilicity, potentially improving blood-brain barrier penetration and target engagement.[3] This guide focuses on the 3-substituted isomer, (1-cyclopentylpiperidin-3-yl)methanamine, a molecule that, while not extensively documented, holds promise as a building block for novel chemical entities.

Chemical Structure and Physicochemical Properties

The chemical structure of (1-cyclopentylpiperidin-3-yl)methanamine consists of a piperidine ring N-substituted with a cyclopentyl group, and a methanamine substituent at the 3-position of the piperidine ring.

IUPAC Name: (1-cyclopentylpiperidin-3-yl)methanamine

Molecular Formula: C₁₁H₂₂N₂

SMILES: C1CCC(C1)N2CCCC(C2)CN

PropertyPredicted ValueNotes
Molecular Weight 182.31 g/mol Calculated from the molecular formula.
Boiling Point ~250 °CEstimated based on structurally similar amines.
LogP ~2.2Estimated using computational models.
pKa ~10.5 (piperidine N), ~9.8 (primary amine)Estimated based on typical values for secondary and primary amines.
Solubility Sparingly soluble in water, soluble in organic solvents.Expected behavior for a small amine with a significant hydrocarbon component.

Proposed Synthesis

A plausible and efficient synthesis of (1-cyclopentylpiperidin-3-yl)methanamine can be envisioned through a two-step process starting from commercially available 3-(aminomethyl)piperidine. This approach involves the N-alkylation of the piperidine nitrogen with a cyclopentyl electrophile.

Synthetic Workflow

Synthetic_Workflow Reactant1 3-(Aminomethyl)piperidine Intermediate Imine Intermediate Reactant1->Intermediate Reactant2 Cyclopentanone Reactant2->Intermediate Product (1-cyclopentylpiperidin-3-yl)methanamine Intermediate->Product Reagents1 Reductive Amination (e.g., NaBH(OAc)₃) Pharmacological_Targets cluster_targets Potential Molecular Targets cluster_pathways Potential Signaling Pathways Molecule (1-cyclopentylpiperidin-3-yl)methanamine GPCRs G-Protein Coupled Receptors (e.g., Dopamine, Serotonin, Opioid) Molecule->GPCRs IonChannels Ion Channels (e.g., NMDA, Sigma Receptors) Molecule->IonChannels Enzymes Enzymes (e.g., Kinases, Proteases) Molecule->Enzymes Neurotransmission Modulation of Neurotransmission GPCRs->Neurotransmission IonChannels->Neurotransmission CellSignaling Intracellular Signaling Cascades Enzymes->CellSignaling

Sources

Physicochemical Profiling and Mass Spectrometry Characterization of (1-Cyclopentylpiperidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-cyclopentylpiperidin-3-yl)methanamine is a versatile cycloaliphatic diamine utilized extensively as a building block in medicinal chemistry and drug discovery. The precise determination of its molecular weight and exact mass is fundamental for compound verification, pharmacokinetic tracking, and synthetic validation. This technical guide elucidates the causality behind mass discrepancies, provides self-validating analytical protocols, and establishes a definitive reference for its physicochemical properties.

Structural and Physicochemical Foundation

The molecule consists of a piperidine ring substituted at the 3-position with a methanamine group and at the 1-position (nitrogen) with a cyclopentyl group. This sterically hindered, dual-basic center architecture imparts unique solubility and ionization characteristics.

Mass Definitions: Causality and Application

It is critical for researchers to distinguish between the average molecular weight and the exact (monoisotopic) mass, as they serve entirely different functional purposes in the laboratory:

  • Average Molecular Weight (182.31 g/mol ): This value accounts for the natural isotopic abundance of elements (e.g., Carbon-13, Deuterium, Nitrogen-15)[1]. It is strictly used for macroscopic stoichiometric calculations during bulk synthesis and formulation.

  • Exact Mass (182.1783 Da): This represents the calculated mass of the most abundant isotopic configuration ( 12C , 1H , 14N )[2]. High-Resolution Mass Spectrometry (HRMS) relies exclusively on exact mass to determine elemental composition and prevent false-positive identifications in complex biological matrices.

Table 1: Fundamental Chemical Identification Data

PropertyValue
IUPAC Name 1-(1-cyclopentylpiperidin-3-yl)methanamine
Molecular Formula C₁₁H₂₂N₂
Average Molecular Weight 182.31 g/mol
Monoisotopic (Exact) Mass 182.1783 Da
SMILES C1CCC(C1)N2CCCC(C2)CN
InChIKey ZLTWPPIYKFZCGN-UHFFFAOYSA-N
CAS Registry Number 883521-63-9 (Free base)

High-Resolution Mass Spectrometry (HRMS) Methodology

To validate the exact mass of (1-cyclopentylpiperidin-3-yl)methanamine, researchers must employ a self-validating Liquid Chromatography-HRMS (LC-HRMS) protocol. The following workflow ensures high mass accuracy (< 5 ppm error) and reproducible ionization.

Step-by-Step Analytical Protocol
  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to yield a 1.0 mg/mL stock. Dilute to 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the protonation of both the primary and tertiary amines in solution, maximizing the [M+H]+ ion yield prior to desolvation.

  • Chromatographic Separation: Inject 2 µL onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The hydrophobic cyclopentyl and piperidine rings require a sufficient organic modifier for elution. The gradient focuses the peak to minimize ion suppression from matrix effects.

  • Ionization (+ESI): Set the electrospray capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

    • Causality: These parameters balance efficient droplet desolvation with the prevention of thermal degradation (e.g., in-source fragmentation of the methanamine moiety).

  • Mass Analysis: Acquire data using a Time-of-Flight (TOF) or Orbitrap mass analyzer configured for a resolution of at least 60,000 (FWHM at m/z 200). Calibrate externally with a standard mixture and use an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) for real-time mass correction.

    • Causality: The lock mass creates a self-validating system, continuously correcting for instrumental drift to guarantee sub-ppm mass accuracy.

  • Data Processing: Extract the ion chromatogram (EIC) for the theoretical [M+H]+ ion at m/z 183.1856 (Calculated as 182.1783 Da + 1.0073 Da for the proton). Accept the identification only if the mass error is ≤ 5 ppm and the isotopic pattern matches the theoretical C₁₁H₂₂N₂ distribution.

HRMS_Workflow Prep Sample Preparation (0.1% FA in MeOH/H2O) LC UHPLC Separation (C18 Column, Gradient) Prep->LC ESI Electrospray Ionization (+ESI,[M+H]+ m/z 183.1856) LC->ESI MS HRMS Analysis (Orbitrap/TOF, Res > 60k) ESI->MS Data Data Processing (Exact Mass: 182.1783 Da) MS->Data

LC-HRMS analytical workflow for exact mass determination of (1-cyclopentylpiperidin-3-yl)methanamine.

Adduct Formation and Collision Cross Section (CCS)

In mass spectrometry, the exact mass is rarely observed as a bare radical cation; it is detected through various adducts[2]. Understanding these adducts is vital for automated feature extraction in metabolomics or pharmacokinetic screens.

Table 2: Predicted Adducts and m/z Values for C₁₁H₂₂N₂

Adduct SpeciesFormulaTheoretical m/zPredicted CCS (Ų)*
Protonated [M+H]⁺ [C₁₁H₂₂N₂ + H]⁺183.1856144.9
Sodiated [M+Na]⁺ [C₁₁H₂₂N₂ + Na]⁺205.1675147.6
Ammoniated [M+NH₄]⁺ [C₁₁H₂₂N₂ + NH₄]⁺200.2121164.2
Potassiated [M+K]⁺ [C₁₁H₂₂N₂ + K]⁺221.1415145.2

*Note: Collision Cross Section (CCS) values are predicted based on ion mobility models, aiding in orthogonal separation techniques when isobaric interference is present.

Downstream Applications in Drug Discovery

The diamine nature of (1-cyclopentylpiperidin-3-yl)methanamine makes it an excellent nucleophile for coupling with electrophilic scaffolds (e.g., acyl chlorides, sulfonyl chlorides, or activated heteroaryls) to generate libraries of CNS-active compounds. When these derivatives are dosed in vivo, tracking the exact mass of the parent compound (182.1783 Da) and its primary metabolites—such as N-dealkylation resulting in the loss of the cyclopentyl group ( Δm=−68.0626 Da )—requires the precise HRMS methodologies outlined above to differentiate target signals from endogenous biological noise.

References

  • Title: (1-cyclopentylpiperidin-3-yl)methanamine (C11H22N2)
  • Source: namiki-s.co.

Sources

Comprehensive Safety and Toxicity Profile of (1-Cyclopentylpiperidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide

Executive Summary

In contemporary medicinal chemistry, sterically hindered, lipophilic diamines are highly valued as building blocks for designing targeted therapeutics, particularly in the development of kinase inhibitors and CNS-active agents. (1-cyclopentylpiperidin-3-yl)methanamine is a prime example of such a scaffold, combining a basic piperidine core with a primary methanamine appendage and a lipophilic cyclopentyl ring.

While structurally advantageous for drug-target binding, the physicochemical properties of this compound necessitate rigorous safety and toxicity profiling. As a Senior Application Scientist, I have structured this guide to move beyond generic Safety Data Sheet (SDS) templates. Instead, we will deconstruct the causality behind the compound's hazards, establish self-validating handling protocols, and outline a tiered experimental workflow for empirical toxicity assessment.

Chemical Identity & Physicochemical Properties

Understanding the base chemical identity is the first step in predictive toxicology. The compound exists primarily in two forms: the volatile, highly reactive free base, and the stable, water-soluble dihydrochloride salt[1].

Table 1: Chemical Identity Summary

PropertyValueCausality / Implication
Chemical Name (1-cyclopentylpiperidin-3-yl)methanamineDefines the dual-amine pharmacophore.
Molecular Formula C11H22N2Highly saturated, aliphatic nature.
Monoisotopic Mass 182.1783 Da[2]Low molecular weight facilitates rapid diffusion.
CAS Number (Free Base) 883521-63-9[3]Liquid/low-melting solid; prone to atmospheric oxidation.
CAS Number (Salt) 1269053-89-5[1]Dihydrochloride salt; preferred for long-term bench stability.

Expert Insight: Whenever possible, procurement and storage should default to the dihydrochloride salt (CAS 1269053-89-5) . The free base readily absorbs atmospheric carbon dioxide to form insoluble carbamates and poses a significantly higher inhalation hazard due to its vapor pressure.

Predictive Toxicology & Structural Alerts

To accurately predict the hazard profile of (1-cyclopentylpiperidin-3-yl)methanamine, we must analyze its structural motifs against known toxicological data of similar aliphatic amines, such as 2-(aminomethyl)piperidine[4].

Mechanistic Drivers of Toxicity
  • The Primary Methanamine Group: Aliphatic primary amines possess high pKa values (typically ~9.5–10.5). Upon contact with physiological moisture (skin, eyes, mucous membranes), they generate a highly alkaline localized environment. This leads to the rapid saponification of membrane lipids and the denaturation of structural proteins[4].

  • The Cyclopentyl Ring: The addition of the cyclopentyl group significantly increases the molecule's partition coefficient (LogP). This lipophilicity enhances dermal penetration, allowing the corrosive amine to bypass the stratum corneum and cause deep tissue necrosis.

  • The Piperidine Core: Systemic absorption of piperidine derivatives can lead to neurotoxicity. Analogs are known to cause increased blood pressure, heart rate fluctuations, and muscular weakness due to unintended interactions with endogenous amine receptors[5].

AmineTox A (1-Cyclopentylpiperidin-3-yl) methanamine Exposure B High Local pH (Basic Primary Amine) A->B C Lipophilic Penetration (Cyclopentyl Ring) A->C D Saponification of Membrane Lipids B->D E Protein Denaturation B->E C->D Enhances F Tissue Necrosis & Chemical Burns D->F E->F

Mechanistic pathway of tissue necrosis driven by the basicity and lipophilicity of the amine.

Empirical Safety Data Sheet (SDS) Profiling

Based on the structural alerts and data from closely related piperidinemethanamines[6][7], the following GHS classifications and handling protocols must be strictly enforced.

GHS Hazard Classifications
  • Skin Corr. 1B (H314): Causes severe skin burns and eye damage[6].

  • Acute Tox. 4 (H302): Harmful if swallowed[7].

  • Eye Dam. 1 (H318): Causes serious eye damage; risk of blindness[4].

Self-Validating Handling Protocols

Standard laboratory PPE is insufficient for handling concentrated free-base amines. The protocol below ensures a self-validating safety loop where equipment failure is visually or procedurally detectable before injury occurs.

  • Glove Selection (Critical): Do not use standard thin latex or nitrile gloves for the free base. Aliphatic amines rapidly permeate thin nitrile. Protocol: Use heavy-duty Butyl rubber gloves (minimum 0.4 mm thickness). Validation: Perform a pre-use inflation test to check for micro-punctures.

  • Ventilation: All manipulations must occur in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Inert Atmosphere Storage: Store the free base under a blanket of Argon. Validation: If a white crust forms around the cap of the reagent bottle, the inert seal has failed, indicating carbamate formation and potential pressure buildup.

  • Spill Response: Never use water to initially flush a free-base amine spill, as the exothermic reaction can aerosolize the chemical. Protocol: Neutralize with a weak solid acid (e.g., sodium bisulfate or citric acid powder) before sweeping up the resulting salt[4].

In Vitro & In Vivo Toxicity Workflows

For drug development professionals integrating (1-cyclopentylpiperidin-3-yl)methanamine into novel APIs, a tiered toxicity screening workflow is mandatory to evaluate the therapeutic index of the resulting derivatives.

ToxWorkflow T1 Tier 1: In Silico QSAR & pKa Prediction T2 Tier 2: In Vitro Cytotoxicity (HepG2) T1->T2 T3 Tier 3: Ex Vivo EpiDerm Skin Model T2->T3 T4 Tier 4: In Vivo Acute Oral Toxicity T3->T4

Step-by-step tiered toxicity screening workflow for novel aliphatic amine building blocks.

Step-by-Step Methodology: Tier 2 In Vitro Cytotoxicity (HepG2)

To assess basal hepatotoxicity, we utilize a self-validating MTT assay.

  • Step 1: Cell Seeding. Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Step 2: Compound Preparation. Dissolve the dihydrochloride salt of the compound in sterile PBS (Avoid DMSO if possible, as the salt is water-soluble; this prevents DMSO-induced baseline toxicity). Prepare serial dilutions (1 µM to 1000 µM).

  • Step 3: Exposure. Replace the media with the compound-dosed media. Include a vehicle control (PBS) and a positive toxic control (e.g., 1% Triton X-100). Validation: The positive control must yield <5% viability for the assay to be considered valid.

  • Step 4: MTT Incubation. After 48 hours, add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Step 5: Solubilization & Reading. Remove media, add 100 µL of acidified isopropanol to dissolve the formazan crystals. Read absorbance at 570 nm. Calculate the IC50 to determine the therapeutic window.

Conclusion

(1-cyclopentylpiperidin-3-yl)methanamine is a highly valuable, yet inherently hazardous, chemical building block. By understanding the mechanistic causality of its toxicity—driven by its high basicity and enhanced lipophilicity—researchers can implement targeted safety protocols. Transitioning from the free base to the dihydrochloride salt[1], utilizing appropriate barrier protection, and following tiered toxicity workflows ensures both the safety of the laboratory personnel and the scientific integrity of the downstream drug development process.

References

  • [2] PubChemLite - (1-cyclopentylpiperidin-3-yl)methanamine (C11H22N2) Source: uni.lu URL:

  • [1] 1269053-89-5 | (1-Cyclopentylpiperidin-3-yl)methanamine dihydrochloride Source: chemscene.com URL:

  • [3] Building Blocks Catalogue August 2018 (CAS 883521-63-9) Source: namiki-s.co.jp URL:

  • [4] SAFETY DATA SHEET - 2-(Aminomethyl)piperidine Source: fishersci.com URL:

  • [6][3-(1-piperidyl)phenyl]methanamine — Chemical Substance Information Source: nextsds.com URL:

  • [7] 2-(Aminomethyl)piperidine Safety Data Sheet Source: jubilantingrevia.com URL:

  • [5] Material Safety Data Sheet: 2-(Aminomethyl)piperidine sc-256016 Source: scbt.com URL:

Sources

Pharmacological Potential of (1-Cyclopentylpiperidin-3-yl)methanamine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. The (1-cyclopentylpiperidin-3-yl)methanamine scaffold (Molecular Formula: C₁₁H₂₂N₂, MW: 182.31 Da) has emerged as a highly privileged moiety. By combining a basic piperidine core, a lipophilic cyclopentyl appendage, and a versatile primary amine linker, this scaffold provides an ideal vector for exploring deep hydrophobic pockets and extending target residence time. This whitepaper explores the pharmacological potential of its derivatives across antiviral, oncological, and neurological domains, providing actionable protocols for drug development professionals.

Structural Rationale & Physicochemical Profiling

The pharmacological utility of (1-cyclopentylpiperidin-3-yl)methanamine derivatives is driven by three distinct structural features:

  • The Piperidine Core: With a pKa typically between 9.0 and 9.5, the piperidine nitrogen is protonated at physiological pH. This basic center is critical for forming salt bridges with acidic residues (e.g., Aspartate or Glutamate) in G protein-coupled receptors (GPCRs) and kinase hinge regions.

  • The 1-Cyclopentyl Substituent: Unlike a rigid cyclohexyl or a metabolically vulnerable linear alkyl chain, the cyclopentyl group offers optimal steric bulk and lipophilicity (LogP enhancement). This specific geometry is highly effective at displacing high-energy water molecules from hydrophobic binding pockets, significantly decreasing the dissociation rate constant ( koff​ ) and prolonging target residence time.

  • The Methanamine Linker: The primary amine (-CH₂-NH₂) serves as a highly reactive synthetic handle. It allows for the rapid generation of amides, ureas, and secondary amines. These derivatives act as potent bioisosteres for the methanone and imine linkages found in several recently discovered clinical and pre-clinical candidates.

Key Pharmacological Applications

Antiviral Therapeutics: SARS-CoV-2 PLpro Inhibition

The Papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and host immune evasion (via deubiquitination). Recent breakthroughs have identified cyclopentylpiperidine derivatives as potent PLpro inhibitors. For instance, the WEHI-P1[1] and WEHI-P2[2] compounds utilize the 1-cyclopentylpiperidin-3-yl moiety to perfectly occupy the hydrophobic S4 pocket of the PLpro enzyme. Derivatizing the methanamine building block into homologous amides allows researchers to mimic this binding mode while introducing additional hydrogen-bond donors to interact with the S3 subsite, offering a robust pathway for developing next-generation therapeutics for acute and Long COVID[2].

Epigenetic Modulation: KDM2B Inhibition in Oncology

Histone demethylases, particularly KDM2B, are heavily implicated in the maintenance and proliferation of cancer stem cells. According to patent CN107406414B[3], derivatives featuring the (1-cyclopentylpiperidin-3-yl) architecture act as potent inhibitors of KDM2B. The bulky cyclopentyl ring facilitates allosteric binding, leading to the depletion of cancer stem/progenitor cells in leukemia and lymphoma models[3].

GPCR Targeting: Histamine H1 Receptor Antagonism

In the realm of allergy and inflammation, target residence time is often a better predictor of in vivo efficacy than binding affinity ( Ki​ ). A landmark study in the Journal of Medicinal Chemistry[4] demonstrated that attaching a cyclopentyl group to a piperidine ring significantly increases the residence time at the Histamine H1 Receptor (H1R). The steric constraints of the cyclopentyl group lock the receptor in an inactive conformation, providing a longer duration of action and minimizing dosing frequency[4].

Kinase Inhibition: GSK-3β

Glycogen synthase kinase-3β (GSK-3β) is a prime target for neurodegenerative diseases like Alzheimer's. Research published in MDPI Pharmaceuticals[5] highlights the use of the cyclopentylpiperidine scaffold in synthesizing 7-chloro-9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors. The flexibility of the methanamine vector allows the bulky lipophilic core to project into the solvent-exposed regions of the kinase, enhancing selectivity over closely related off-target kinases[5].

Quantitative Data Summary

Target / EnzymeDisease AreaScaffold Role & MechanismBinding Metric / EfficacyReference
SARS-CoV-2 PLpro COVID-19 / Long COVIDHydrophobic S4 pocket occupationLow nanomolar ( IC50​ )[2],[1]
KDM2B Demethylase Oncology (Cancer Stem Cells)Allosteric hydrophobic interactionTarget cell depletion[3]
Histamine H1 Receptor Allergy / InflammationGPCR anchoring, decreased koff​ High affinity, long half-life[4]
GSK-3β Kinase NeurodegenerationSolvent-exposed region bindingSingle-digit micromolar[5]

Experimental Protocols & Self-Validating Workflows

To harness this scaffold, researchers must employ robust, self-validating methodologies. Below are two foundational protocols for synthesizing and evaluating these derivatives.

Protocol 1: High-Yield Amide Derivatization

Objective: Synthesize targeted PLpro or KDM2B inhibitors by coupling (1-cyclopentylpiperidin-3-yl)methanamine with aryl/heteroaryl carboxylic acids.

  • Causality: HATU is utilized as the coupling reagent because its azabenzotriazole leaving group is highly reactive, driving the reaction forward even with sterically hindered carboxylic acids. DIPEA is chosen over Triethylamine (TEA) due to its increased steric hindrance, preventing it from acting as a competing nucleophile.

  • Step-by-Step Procedure:

    • Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M).

    • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the activated ester.

    • Add 1.1 eq of (1-cyclopentylpiperidin-3-yl)methanamine dropwise.

    • Stir for 2 hours at room temperature under a nitrogen atmosphere.

  • Self-Validating System: The protocol requires an in-process LC-MS check at the 2-hour mark. The system is self-validating because the disappearance of the highly polar methanamine peak ( m/z 183.2) and the simultaneous emergence of the lipophilic amide peak provide a binary, mass-specific confirmation of coupling efficiency before proceeding to costly HPLC purification.

Protocol 2: FRET-Based PLpro Inhibition Assay

Objective: Quantify the inhibitory potency ( IC50​ ) of the synthesized derivatives against SARS-CoV-2 PLpro.

  • Causality: The assay utilizes the fluorogenic substrate Arg-Leu-Arg-Gly-Gly-AMC. This specific peptide sequence mimics the native viral polyprotein cleavage site. The AMC fluorophore is quenched while attached to the peptide but emits strongly at 460 nm upon cleavage, allowing precise, real-time kinetic tracking of enzyme velocity.

  • Step-by-Step Procedure:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, and 5 mM DTT.

    • Dilute recombinant SARS-CoV-2 PLpro to a final concentration of 10 nM in the assay buffer.

    • Incubate the enzyme with varying concentrations of the synthesized derivative (serial dilutions from 10 µM to 0.1 nM) for 30 minutes at 37°C.

    • Initiate the reaction by adding 50 µM of the Arg-Leu-Arg-Gly-Gly-AMC substrate.

    • Measure fluorescence (Ex: 360 nm, Em: 460 nm) continuously for 20 minutes.

  • Self-Validating System: The assay strictly incorporates a Z'-factor calculation using DMSO (vehicle) as the negative control and GRL0617 (a known PLpro inhibitor) as the positive control. A calculated Z'-factor > 0.5 mathematically guarantees that the signal dynamic range is sufficient to distinguish true pharmacological hits from assay noise, making the protocol internally self-verifying.

Visualizations

Workflow N1 1-Cyclopentylpiperidin-3-yl methanamine N2 Amide Coupling (HATU/DIPEA) N1->N2 N3 Reductive Amination (NaBH(OAc)3) N1->N3 N4 High-Throughput Screening (HTS) N2->N4 N3->N4 N5 PLpro Inhibition (Antiviral) N4->N5 N6 KDM2B Inhibition (Oncology) N4->N6

Workflow for derivatization and screening of the methanamine scaffold.

Pathway V1 SARS-CoV-2 Infection V2 PLpro Expression V1->V2 V3 Viral Polyprotein Cleavage V2->V3 V4 Host Immune Evasion V2->V4 I1 Scaffold Derivative (WEHI-P1 analog) I2 Protease Inhibition (S3/S4 Pocket) I1->I2 I2->V3 I2->V4 R1 Viral Replication Halted I2->R1

Mechanism of action for PLpro inhibition by cyclopentylpiperidine derivatives.

References

  • Title: SARS-CoV-2 PLpro in complex with inhibitor WEHI-P2 (9CYC) Source: Protein Data Bank Japan (PDBj) / Nature Communications URL: [Link]

  • Title: SARS-CoV-2 PLpro in complex with inhibitor WEHI-P1 (9CYB) Source: RCSB Protein Data Bank URL: [Link]

  • Title: (piperidin-3-yl) (naphthalen-2-yl) methanone derivatives as inhibitors of histone demethylase KDM2B for the treatment of cancer (CN107406414B)
  • Title: Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors Source: MDPI Pharmaceuticals URL: [Link]

Sources

In vitro screening assays for (1-cyclopentylpiperidin-3-yl)methanamine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to In Vitro Screening Assays for (1-cyclopentylpiperidin-3-yl)methanamine Analogs

Executive Summary

The (1-cyclopentylpiperidin-3-yl)methanamine scaffold is a highly versatile pharmacophore that has emerged in recent drug discovery campaigns targeting severe inflammatory and cardiovascular diseases. Structurally, the combination of a lipophilic cyclopentyl group, a basic piperidine ring, and a primary methanamine provides a unique spatial arrangement capable of interacting with distinct kinase ATP-binding pockets and multimeric protein interfaces.

Recent patent literature and structural activity relationship (SAR) studies have identified analogs of this scaffold as potent modulators of two primary targets: the NLRP3 Inflammasome [1] and Rho-associated protein kinase (ROCK) [2]. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating in vitro screening cascade. The protocols detailed herein are not merely sequential steps; they are engineered to establish absolute causality between chemical target engagement and phenotypic response, ensuring that false positives (such as assay interference or cytotoxicity) are systematically eliminated.

Part 1: Interrogating NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. Activation of NLRP3 requires a strictly coordinated two-step process: Signal 1 (Priming) and Signal 2 (Activation)[3]. When screening (1-cyclopentylpiperidin-3-yl)methanamine analogs, the assay must decouple these signals to prove that the compound specifically inhibits the assembly of the inflammasome rather than merely suppressing global gene transcription.

The Causality of the Assay Design

To build a self-validating system, we utilize Bone Marrow-Derived Macrophages (BMDMs) or human Peripheral Blood Mononuclear Cells (PBMCs)[4]. We apply the analog after the priming signal (LPS) but before the activation signal (ATP or Nigericin). If IL-1β secretion drops, we know the analog is intercepting the assembly phase. To rule out cytotoxicity—which would artificially lower IL-1β readings because dead cells cannot secrete cytokines—we multiplex the assay with a Lactate Dehydrogenase (LDH) release counter-screen[5].

NLRP3_Pathway LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB ProIL1b Pro-IL-1β & Pro-NLRP3 Upregulation NFkB->ProIL1b NLRP3_Complex NLRP3 Inflammasome Assembly (NLRP3+ASC+Casp1) ProIL1b->NLRP3_Complex Priming ATP ATP / Nigericin (Signal 2) P2X7 P2X7 Receptor ATP->P2X7 K_efflux K+ Efflux P2X7->K_efflux K_efflux->NLRP3_Complex Analog (1-cyclopentylpiperidin-3-yl) methanamine analog Analog->NLRP3_Complex Inhibition Casp1 Active Caspase-1 NLRP3_Complex->Casp1 IL1b Mature IL-1β Secretion Casp1->IL1b

NLRP3 Inflammasome activation pathway and the targeted inhibition phase by the analog.

Protocol 1: Orthogonal IL-1β Secretion and Cytotoxicity Assay

Objective: Quantify the IC50 of the analog against NLRP3-dependent IL-1β release while confirming cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed WT murine BMDMs at a density of 4 × 10^5 cells/well in a 24-well plate using DMEM supplemented with 10% FBS[5]. Allow cells to adhere overnight at 37°C in a 5% CO2 atmosphere.

  • Signal 1 (Priming): Replace media with serum-free DMEM containing 100 ng/mL ultrapure LPS (e.g., from E. coli O111:B4). Incubate for 3 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Compound Treatment: Aspirate media. Add fresh serum-free media containing the (1-cyclopentylpiperidin-3-yl)methanamine analog in a 10-point dose-response curve (e.g., 0.1 nM to 10 μM). Include MCC950 (1 μM) as a validated positive control inhibitor[3][4] and 0.1% DMSO as a vehicle control. Incubate for 30 minutes.

  • Signal 2 (Activation): Add 5 mM ATP or 10 μM Nigericin to the wells for 45 minutes to trigger potassium efflux and subsequent NLRP3 assembly[3].

  • Harvest & Readout (The Self-Validating Step):

    • Supernatant Split: Collect the supernatant and split it into two aliquots.

    • Readout A (Efficacy): Analyze Aliquot 1 via human/mouse IL-1β ELISA to determine the IC50 of inflammasome inhibition.

    • Readout B (Viability): Analyze Aliquot 2 using an LDH colorimetric assay. Crucial Check: If LDH release in the analog-treated well exceeds 10% of the maximum lysis control, the IL-1β reduction is an artifact of cell death, and the data point must be excluded[5].

Part 2: Interrogating Rho Kinase (ROCK) Inhibition

ROCK1 and ROCK2 are serine/threonine kinases activated by the small GTPase RhoA. They play a fundamental role in regulating the actin cytoskeleton, vascular tone, and cellular motility[6][7]. The basic piperidine and methanamine moieties of our scaffold are highly adept at forming critical hydrogen bonds within the ATP-binding hinge region of ROCK kinases.

The Causality of the Assay Design

A common pitfall in kinase screening is relying solely on artificial peptide substrates, which can yield misleading kinetics. To ensure authoritative grounding, our primary biochemical assay utilizes MYPT1 (Myosin Phosphatase Target Substrate 1), the physiological substrate of ROCK[6][8]. We then advance to a cellular assay measuring Myosin Light Chain (MLC) phosphorylation to confirm that the compound penetrates the cell membrane and engages the target in a complex intracellular environment[7].

ROCK_Pathway GPCR GPCR Activation RhoA RhoA (Active GTP-bound) GPCR->RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK MYPT1 MYPT1 Phosphorylation (Thr696/Thr853) ROCK->MYPT1 MLC MLC Phosphorylation ROCK->MLC Analog (1-cyclopentylpiperidin-3-yl) methanamine analog Analog->ROCK Kinase Inhibition MYPT1->MLC Prevents dephosphorylation Actin Actin Cytoskeleton Reorganization MLC->Actin

ROCK signaling cascade highlighting the dual regulation of MLC and cytoskeletal dynamics.

Protocol 2: Cell-Free ROCK1/2 Kinase Activity Assay (MYPT1 Substrate)

Objective: Determine the direct biochemical binding affinity and IC50 of the analog against purified ROCK1 and ROCK2.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, prepare a 90 μL reaction mixture containing 0.1 M HEPES (pH 7.6), 10 mM MgCl2, 2 mM DTT, and 100 nM of purified recombinant ROCK1 or ROCK2 protein[9].

  • Substrate Addition: Add 500 ng of recombinant MYPT1 fragment (amino acids 654–880) as the specific kinase substrate[8].

  • Inhibitor Incubation: Add the (1-cyclopentylpiperidin-3-yl)methanamine analogs in a serial dilution. Use Y-27632 or Fasudil (10 μM) as standard positive controls[6][7][8]. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Initiation: Initiate the kinase reaction by adding 10 μL of 30 μM ATP. Incubate for 30 minutes at 30°C[6][9].

  • Detection: Terminate the reaction and detect the phosphorylation of MYPT1 at Thr696 using a specific phospho-MYPT1 (Thr696) primary antibody, followed by an HRP-conjugated secondary antibody and colorimetric/luminescent development[6]. Calculate the IC50 using non-linear regression.

Protocol 3: Intracellular Target Engagement (MLC Phosphorylation)

Objective: Validate that the biochemical inhibition translates to functional cellular mechanics.

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or Walker 256 cells to 80% confluence. Starve cells in 0.1% serum medium for 2 hours to establish a baseline[6][7].

  • Treatment: Pre-treat cells with the analog (0.1–100 μM) or Y-27632 for 1 hour[6].

  • Stimulation: Add Lysophosphatidic acid (LPA, 40 µM) for 5 minutes to rapidly activate the RhoA/ROCK pathway[6].

  • Lysis & Western Blot: Rapidly lyse cells in 4× Laemmli buffer with β-mercaptoethanol. Boil for 5 minutes at 95°C[6]. Resolve proteins via SDS-PAGE and immunoblot for total MLC and phospho-MLC (Thr18/Ser19). A reduction in the p-MLC/total MLC ratio confirms functional cellular target engagement[7].

Part 3: Data Presentation & Cross-Target Profiling

To successfully advance a (1-cyclopentylpiperidin-3-yl)methanamine analog through the preclinical pipeline, scientists must synthesize the data into a clear polypharmacological profile. The table below outlines the standard metrics required to validate a lead compound.

TargetAssay TypePrimary ReadoutStandard Positive ControlSuccess Criteria (Lead Compound)
NLRP3 Cellular (BMDM/PBMC)IL-1β Secretion (ELISA)MCC950IC50 < 100 nM; No LDH release
NLRP3 MechanisticCaspase-1 Cleavage (WB)MCC950Dose-dependent reduction of p20 subunit
ROCK1/2 Biochemicalp-MYPT1 (Thr696)Y-27632 / FasudilIC50 < 50 nM (Biochemical)
ROCK1/2 Cellular (HUVEC)p-MLC (Thr18/Ser19)Y-27632EC50 < 500 nM (Cellular)
Off-Target CytotoxicityLDH Release / MTTTriton X-100 (1%)CC50 > 50 μM (Therapeutic Index > 100x)

Table 1: Standardized screening matrix for evaluating (1-cyclopentylpiperidin-3-yl)methanamine derivatives.

Conclusion

Evaluating the (1-cyclopentylpiperidin-3-yl)methanamine scaffold requires a stringent, multi-tiered approach due to its potential to interact with diverse targets like NLRP3 and ROCK. By employing orthogonal readouts (e.g., coupling IL-1β ELISA with LDH toxicity screens) and utilizing physiologically relevant substrates (MYPT1), drug development professionals can confidently establish structure-activity relationships, ensuring that only the most selective and efficacious analogs progress to in vivo disease models.

Sources

Structural Elucidation and Stereochemical Profiling of (1-Cyclopentylpiperidin-3-yl)methanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary

(1-Cyclopentylpiperidin-3-yl)methanamine (C₁₁H₂₂N₂) is a highly versatile, stereochemically rich building block frequently utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The molecule features a basic piperidine core, a lipophilic N-cyclopentyl substituent, and a primary aminomethyl group at the C3 position. Because the C3 carbon constitutes a chiral center, the compound exists as an enantiomeric pair: (R)- and (S)-(1-cyclopentylpiperidin-3-yl)methanamine.

In drug development, the spatial orientation of pharmacophores dictates target binding affinity and off-target toxicity. Consequently, rigorous structural elucidation and absolute stereochemical assignment of this scaffold are non-negotiable. This whitepaper provides an authoritative, step-by-step methodology for the conformational analysis, crystallization, and Single-Crystal X-Ray Diffraction (SCXRD) profiling of (1-cyclopentylpiperidin-3-yl)methanamine.

Conformational Dynamics and Stereochemical Theory

Before attempting crystallization, one must understand the solution-state dynamics of the molecule. The piperidine ring predominantly adopts a chair conformation. However, the molecule undergoes rapid nitrogen inversion and ring-flipping in solution.

  • C3-Aminomethyl Group: To minimize 1,3-diaxial steric clashes, the bulky -CH₂NH₂ group strongly prefers the equatorial position.

  • N1-Cyclopentyl Group: The nitrogen atom rapidly inverts, but the lowest-energy conformer places the massive cyclopentyl ring in an pseudo-equatorial orientation relative to the piperidine chair.

When transitioning from the solution phase to the solid state, the molecule "freezes" into its global energy minimum.

ConformationalDynamics N1 Free Base (Solution State) N2 Rapid N-Inversion & Ring Flip N1->N2 N3 Equatorial C3-CH2NH2 (Lowest Energy) N2->N3 Thermodynamically Favored N4 Axial C3-CH2NH2 (Steric Clash) N2->N4 Disfavored N5 Dihydrochloride Salt (Solid State Locked) N3->N5 Crystallization

Conformational funnel of (1-cyclopentylpiperidin-3-yl)methanamine from solution to solid state.

Experimental Methodologies for Crystallization

The Causality of Salt Formation: As a free base, (1-cyclopentylpiperidin-3-yl)methanamine is a low-melting, oily substance due to its high conformational flexibility and lack of strong intermolecular hydrogen-bond donors (beyond the primary amine). To obtain diffraction-quality crystals, we must increase the lattice energy. Converting the free base into its dihydrochloride salt (CAS: 1269053-89-5) protonates both the piperidine nitrogen and the primary amine, establishing a robust network of N–H···Cl hydrogen bonds that drives highly ordered crystal packing[1].

Protocol: Synthesis and Crystallization of the Dihydrochloride Salt

Note: This protocol is a self-validating system; the appearance of birefringence under polarized light confirms successful crystalline ordering.

  • Salt Formation: Dissolve 1.0 mmol of enantiopure (R)- or (S)-(1-cyclopentylpiperidin-3-yl)methanamine free base in 5.0 mL of anhydrous diethyl ether.

  • Acidification: Dropwise, add 2.2 equivalents of HCl (2.0 M in diethyl ether) under constant stirring at 0 °C. A white precipitate of the dihydrochloride salt will form immediately.

  • Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold ether, and dry in vacuo.

  • Vapor Diffusion Crystallization:

    • Dissolve 20 mg of the dihydrochloride salt in a minimum volume (approx. 0.5 mL) of methanol (the "good" solvent) in a 2-dram inner vial.

    • Place the inner vial inside a 20-mL outer vial containing 5 mL of acetone (the "antisolvent").

    • Cap the outer vial tightly and leave it undisturbed at ambient temperature for 48–72 hours.

    • Validation: Harvest the resulting colorless, block-like crystals and examine them under a polarizing microscope. Extinction of light upon rotation confirms single-crystal integrity.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once diffraction-quality crystals are isolated, SCXRD is employed to determine the precise 3D atomic arrangement. For chiral molecules lacking heavy atoms (like transition metals), the choice of X-ray source is critical. We deliberately select Cu Kα radiation (λ = 1.54184 Å) over Mo Kα. Copper radiation maximizes the anomalous scattering signal of the chloride counterions, which is an absolute prerequisite for assigning the correct enantiomer.

Step-by-Step SCXRD Methodology
  • Cryocooling: Mount a single crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream. Cryocooling minimizes thermal atomic displacement, yielding sharper diffraction spots and higher resolution data.

  • Data Collection: Collect diffraction frames using a diffractometer equipped with a Cu Kα microfocus source and a photon-counting pixel array detector.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms. We utilize OLEX2 [2], a comprehensive software package that provides a highly intuitive graphical user interface for structure solution and analysis. OLEX2 seamlessly integrates with modern solving algorithms to generate the initial electron density map.

  • Structure Refinement: Refine the atomic coordinates and anisotropic displacement parameters using SHELXL [3]. SHELXL utilizes full-matrix least-squares refinement on F2 , ensuring that all collected data (including weak reflections) contribute to the final structural model.

SCXRDWorkflow A Crystal Selection & Cryocooling (100 K) B X-ray Diffraction (Cu Kα Source) A->B C Data Reduction & Integration B->C D Structure Solution (OLEX2 GUI) C->D E Structure Refinement (SHELXL Engine) D->E F Absolute Configuration (Flack Parameter) E->F

Step-by-step single-crystal X-ray diffraction and stereochemical assignment workflow.

Quantitative Data Summary

The table below outlines the expected crystallographic parameters for an enantiopure sample of the dihydrochloride salt.

Table 1: Representative Crystallographic Parameters for (1-Cyclopentylpiperidin-3-yl)methanamine Dihydrochloride

ParameterExpected Value / RangeCausality / Significance
Chemical Formula C₁₁H₂₄Cl₂N₂Includes the two chloride counterions.
Formula Weight 255.23 g/mol Mass of the asymmetric unit.
Temperature 100(2) KMinimizes thermal motion (Debye-Waller factor).
Crystal System OrthorhombicTypical for highly ordered chiral salts.
Space Group P21​21​21​ A non-centrosymmetric, chiral Sohncke space group.
Radiation Cu Kα (λ = 1.54184 Å)Enhances anomalous dispersion of Cl atoms.
R-factor ( R1​ ) < 0.05Indicates a highly accurate structural model.

Absolute Stereochemistry Determination

The ultimate goal of this workflow is to unequivocally prove whether the synthesized batch is the (R)- or (S)-enantiomer. This is achieved by calculating the Flack parameter ( x ) [4].

Introduced by Howard D. Flack in 1983, this parameter leverages the breakdown of Friedel's Law ( ∣F(hkl)∣=∣F(−h−k−l)∣ ) caused by the anomalous scattering of X-rays by the chloride ions. The Flack parameter is calculated during the SHELXL refinement process.

  • Interpretation of the Flack Parameter:

    • If x≈0 (with a standard uncertainty <0.05 ), the absolute stereochemistry of the model matches the physical crystal.

    • If x≈1 , the true structure is the inverted enantiomer of the current model.

    • If x≈0.5 , the crystal is a racemic twin (a 50:50 mixture of both enantiomers).

By strictly adhering to this guide—utilizing dihydrochloride salt formation, Cu Kα radiation, OLEX2 for solution, SHELXL for refinement, and Flack parameter analysis—researchers can achieve absolute confidence in the stereochemical profiling of (1-cyclopentylpiperidin-3-yl)methanamine.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. URL:[Link]

Sources

Pharmacophoric Profiling of (1-Cyclopentylpiperidin-3-yl)methanamine: A Technical Guide to Receptor Binding and Affinity Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-cyclopentylpiperidin-3-yl)methanamine (CPMA) is a highly versatile diamine building block utilized extensively in modern medicinal chemistry[1]. As a Senior Application Scientist, I frequently leverage this privileged scaffold to overcome common drug development hurdles, such as poor target residence time and off-target hERG liability. The CPMA moiety features a sterically shielded tertiary amine (the piperidine core) and a highly reactive primary amine (the methanamine extension). This unique dual-basic architecture allows it to act as a potent pharmacophore anchor across diverse target classes, most notably G-protein coupled receptors (GPCRs) and kinase domains.

Mechanistic Binding Profile Across Target Classes

Histamine H3 Receptor (H3R) Inverse Agonism

The H3 receptor is a presynaptic autoreceptor that tonically inhibits the release of histamine and other neurotransmitters. CPMA-derived compounds exhibit strong H3R antagonistic and inverse-agonistic activity[2].

  • Causality in Binding: The primary methanamine acts as the principal electrostatic anchor, forming a critical salt bridge with the highly conserved Asp114 residue in Transmembrane Domain 3 (TM3).

  • Steric Optimization: The cyclopentyl ring is not merely structural; it actively occupies a lipophilic sub-pocket formed by TM5 and TM6. By displacing high-energy, uncoordinated water molecules from this pocket, the cyclopentyl group entropically drives binding affinity, often pushing Ki​ values into the sub-nanomolar range. Furthermore, the steric bulk of the cyclopentyl group shields the piperidine nitrogen from N-dealkylation by CYP450 enzymes, significantly enhancing the molecule's metabolic half-life[2].

H3R_Pathway CPMA CPMA Ligand H3R H3 Receptor CPMA->H3R Inverse Agonism Gi G(i/o) Protein H3R->Gi Uncouples cAMP cAMP Effector Gi->cAMP Restores Levels

GPCR signaling modulation by CPMA-derived inverse agonists at the H3 receptor.

Chemokine Receptor (CXCR4) Antagonism

CXCR4 is a critical GPCR involved in immune cell chemotaxis and serves as a co-receptor for HIV entry. CPMA derivatives function as potent CXCR4 regulators[3].

  • Causality in Binding: The endogenous ligand for CXCR4, SDF-1 (CXCL12), relies on basic N-terminal residues for receptor activation. The CPMA scaffold mimics this basicity. The piperidine nitrogen interacts with Glu288 in the extracellular loop, while the extended methanamine reaches deeper into the orthosteric pocket to interact with Asp171. This dual-point electrostatic interaction effectively locks the receptor in an inactive conformation, preventing the recruitment of β -arrestin and subsequent cell migration[3].

Kinase Domain Targeting (GSK-3 β )

Beyond GPCRs, CPMA is utilized as a solubilizing and binding-directing moiety in kinase inhibitors, such as those targeting Glycogen Synthase Kinase-3 β (GSK-3 β )[4].

  • Causality in Binding: When attached to a heterocyclic core (e.g., pyrimido[4,5-b]indole), the CPMA group is directed toward the solvent-exposed ribose pocket of the kinase ATP-binding site. The basic amine lowers the overall lipophilicity (LogD) of the molecule, improving aqueous solubility. Moreover, the specific pKa of the CPMA nitrogen allows for fine-tuned hydrogen bonding with the ribose pocket residues, enhancing selectivity against off-target kinases like JAK3[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification to explain the why behind the what.

Protocol A: Radioligand Binding Assay for GPCR Affinity ( Ki​ )

This protocol determines the binding affinity of CPMA derivatives at the human H3 receptor.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hH3R in ice-cold Tris-HCl buffer (pH 7.4). Causality: Ice-cold temperatures prevent proteolytic degradation of the receptor during mechanical lysis.

  • Ligand Incubation: Incubate 10 μ g of membrane protein with 1 nM [3H] -N- α -methylhistamine (radioligand) and varying concentrations of the CPMA test compound (10 −11 to 10 −5 M). Self-Validation: Always include a control well with 10 μ M thioperamide to define non-specific binding (NSB). If NSB exceeds 20% of total binding, the membrane wash steps must be optimized.

  • G-Protein Uncoupling: Add 100 μ M GTP γ S to the incubation buffer. Causality: This uncouples the receptor from the G-protein, ensuring the receptor is entirely in the low-affinity state, which provides a more accurate Ki​ measurement for antagonists.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the positively charged CPMA radioligands to the negatively charged glass fibers.

  • Scintillation Counting & Analysis: Extract filters into liquid scintillation cocktail and count radioactivity. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Binding_Workflow Prep Membrane Prep Incubate Ligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Filter->Count Analyze Data Analysis Count->Analyze

High-throughput radioligand binding workflow for determining CPMA affinity.

Protocol B: [35S]GTPγS Functional Assay

To differentiate whether a CPMA derivative is a neutral antagonist or an inverse agonist:

  • Incubation: Incubate H3R membranes with the CPMA compound and 0.1 nM [35S]GTPγS in the presence of 1 μ M GDP.

  • Mechanistic Validation: GDP is strictly required to occupy the basal G-protein binding sites. An inverse agonist will actively reduce the basal incorporation of [35S]GTPγS below baseline levels, whereas a neutral antagonist will cause no change in baseline but will block the effects of an added agonist.

Quantitative Data Presentation

The structural nuances of the CPMA scaffold dictate its affinity across different targets. Below is a comparative summary of representative binding data for CPMA-integrated pharmacophores.

Target Receptor / EnzymeRole of CPMA ScaffoldRepresentative Affinity ( Ki​ / IC50​ )Primary Interaction Residues
Histamine H3 (GPCR) Orthosteric Inverse Agonist0.5 – 5.0 nMAsp114 (TM3), Tyr115
CXCR4 (GPCR) Allosteric/Orthosteric Antagonist10 – 50 nMAsp171, Glu288
GSK-3 β (Kinase) Solubilizing / Ribose Pocket Binder100 – 300 nMATP-binding cleft (solvent front)

References

  • PubChemLite: (1-cyclopentylpiperidin-3-yl)methanamine (C11H22N2)
  • US20100221259A1 - Nitrogen-containing heterocyclic compounds and medicinal use thereof Source: Google Patents URL
  • Source: Googleapis.
  • Source: PMC (PubMed Central)

Sources

Methodological & Application

Application Note & Synthetic Protocol: A Detailed Guide to the Synthesis of (1-cyclopentylpiperidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-cyclopentylpiperidin-3-yl)methanamine is a key structural motif found in a variety of pharmacologically active compounds. The piperidine scaffold is a ubiquitous feature in many natural products and synthetic drugs, valued for its conformational properties and ability to interact with biological targets.[1][2][3] The addition of a cyclopentyl group on the piperidine nitrogen and an aminomethyl substituent at the 3-position creates a versatile building block for drug discovery, particularly in the development of CNS-active agents, antivirals, and enzyme inhibitors. This document provides a comprehensive, step-by-step guide for the synthesis of this valuable intermediate, grounded in established chemical principles and supported by practical, field-proven insights. Two primary synthetic routes will be explored, offering flexibility based on available starting materials and desired scale.

Retrosynthetic Analysis

A logical retrosynthetic approach to (1-cyclopentylpiperidin-3-yl)methanamine involves two key disconnections. The primary disconnection is at the N-cyclopentyl bond, suggesting a late-stage introduction of the cyclopentyl group. This leads to two plausible forward synthetic strategies:

  • Reductive Amination: This convergent approach involves the reaction of a suitable 3-(aminomethyl)piperidine derivative with cyclopentanone.

  • Direct N-Alkylation: A more classical approach involving the reaction of 3-(aminomethyl)piperidine with a cyclopentyl halide.

A crucial consideration is the presence of two nucleophilic nitrogen atoms (the piperidine secondary amine and the primary exocyclic amine) in the starting material, 3-(aminomethyl)piperidine. To ensure selective alkylation at the piperidine nitrogen, a protection strategy for the primary amine is highly recommended. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.

Synthetic Workflow Overview

Synthetic_Workflow cluster_0 Route A: Reductive Amination cluster_1 Route B: Direct N-Alkylation A1 3-(Aminomethyl)piperidine A2 Boc-protected 3-(aminomethyl)piperidine A1->A2 A4 Intermediate Imine/Enamine A2->A4 A3 Cyclopentanone A5 Boc-protected (1-cyclopentylpiperidin-3-yl)methanamine A4->A5 A6 Final Product A5->A6 B1 3-(Aminomethyl)piperidine B2 Boc-protected 3-(aminomethyl)piperidine B1->B2 B4 Boc-protected (1-cyclopentylpiperidin-3-yl)methanamine B2->B4 B3 Cyclopentyl Bromide B5 Final Product B4->B5

Figure 1: Overview of the two primary synthetic routes to (1-cyclopentylpiperidin-3-yl)methanamine.

Part 1: Synthesis via Reductive Amination (Route A)

This route is often preferred for its mild reaction conditions and high chemoselectivity, avoiding the over-alkylation issues that can plague direct alkylation methods.[4][5][6]

Step 1: Protection of 3-(Aminomethyl)piperidine

Rationale: The protection of the primary amine with a Boc group is a critical first step to prevent unwanted side reactions at this nucleophilic site during the subsequent reductive amination.[7] This ensures that the cyclopentyl group is selectively introduced onto the piperidine nitrogen.

Protocol:

  • To a stirred solution of 3-(aminomethyl)piperidine (10.0 g, 87.6 mmol)[8][9] and triethylamine (13.4 mL, 96.4 mmol) in dichloromethane (DCM, 200 mL) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 20.1 g, 91.9 mmol) in DCM (50 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl (piperidin-3-ylmethyl)carbamate, can be purified by flash column chromatography (Silica gel, 5-10% methanol in DCM) to yield a colorless oil.

Step 2: Reductive Amination with Cyclopentanone

Rationale: This step forms the core C-N bond of the cyclopentyl moiety. Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl group of cyclopentanone and facilitates the formation of an intermediate iminium ion, which is then reduced in situ by sodium borohydride.[10] Sodium cyanoborohydride or sodium triacetoxyborohydride are also effective reducing agents for this transformation.[5][11]

Protocol:

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (piperidin-3-ylmethyl)carbamate (10.0 g, 46.7 mmol) and cyclopentanone (4.7 g, 55.9 mmol) in methanol (150 mL).

  • Add titanium(IV) isopropoxide (14.7 mL, 49.0 mmol) and stir the mixture at room temperature for 5-6 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (2.6 g, 70.0 mmol) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by the slow, dropwise addition of water (20 mL).

  • Filter the resulting suspension through a pad of Celite® to remove titanium salts, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude tert-butyl ((1-cyclopentylpiperidin-3-yl)methyl)carbamate. This product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Deprotection of the Boc Group

Rationale: The final step involves the removal of the Boc protecting group to liberate the primary amine. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this deprotection, proceeding cleanly at room temperature.[12] An alternative is using a solution of HCl in an organic solvent like diethyl ether or dioxane.

Protocol:

  • Dissolve the crude tert-butyl ((1-cyclopentylpiperidin-3-yl)methyl)carbamate from the previous step in DCM (100 mL).

  • Add trifluoroacetic acid (TFA, 20 mL) dropwise at 0 °C.

  • Allow the solution to stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in water (50 mL) and basify to a pH > 12 with a 2M sodium hydroxide solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1-cyclopentylpiperidin-3-yl)methanamine.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.

Part 2: Synthesis via Direct N-Alkylation (Route B)

This classical approach can be effective, particularly for smaller-scale syntheses, provided that the primary amine is protected.

Step 1: Protection of 3-(Aminomethyl)piperidine

This step is identical to Step 1 in Route A.

Step 2: N-Alkylation with Cyclopentyl Bromide

Rationale: This is a standard S_N2 reaction where the nucleophilic piperidine nitrogen displaces the bromide from cyclopentyl bromide.[13] A base such as potassium carbonate is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

Protocol:

  • To a solution of tert-butyl (piperidin-3-ylmethyl)carbamate (10.0 g, 46.7 mmol) in acetonitrile (150 mL), add potassium carbonate (12.9 g, 93.4 mmol) and cyclopentyl bromide (7.7 g, 51.4 mmol).[13]

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 16-24 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude tert-butyl ((1-cyclopentylpiperidin-3-yl)methyl)carbamate.

Step 3: Deprotection of the Boc Group

This step is identical to Step 3 in Route A.

Summary of Reaction Parameters

ParameterRoute A: Reductive AminationRoute B: Direct N-Alkylation
Key Reagents Cyclopentanone, Ti(OiPr)₄, NaBH₄Cyclopentyl Bromide, K₂CO₃
Solvent Methanol, DCMAcetonitrile, DCM
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time ~8-10 hours (for alkylation)~16-24 hours (for alkylation)
Key Advantages Milder conditions, high selectivitySimpler reagent profile
Potential Issues Handling of titanium saltsPotential for slower reaction rates

Characterization and Data Analysis

Confirmation of the final product, (1-cyclopentylpiperidin-3-yl)methanamine, and its intermediates should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure. Key signals to look for in the final product include the disappearance of the Boc proton signals (around 1.4 ppm) and the appearance of signals corresponding to the cyclopentyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) would be suitable for this polar molecule.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the Boc carbonyl stretch (around 1680 cm⁻¹) and the presence of N-H stretches for the primary amine (around 3300-3400 cm⁻¹) would be indicative of successful deprotection.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_routes N-Cyclopentylation start Start: 3-(Aminomethyl)piperidine protection Step 1: Boc Protection start->protection workup1 Aqueous Workup & Purification protection->workup1 protected_intermediate Intermediate: Boc-(3-aminomethyl)piperidine workup1->protected_intermediate reductive_amination Route A: Reductive Amination (Cyclopentanone, NaBH₄) protected_intermediate->reductive_amination direct_alkylation Route B: Direct Alkylation (Cyclopentyl Bromide, K₂CO₃) protected_intermediate->direct_alkylation workup2 Aqueous Workup reductive_amination->workup2 direct_alkylation->workup2 deprotection Step 3: Boc Deprotection (TFA) workup2->deprotection final_workup Basification, Extraction & Concentration deprotection->final_workup final_product Final Product: (1-cyclopentylpiperidin-3-yl)methanamine final_workup->final_product characterization Characterization (NMR, MS, IR, HPLC) final_product->characterization

Figure 2: Step-by-step experimental workflow for the synthesis and characterization.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023. [Link]

  • A convenient one pot synthesis of highly substituted piperidines through a Michael addition-aldol cyclization sequence. ARKIVOC, 2008. [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 2016. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 2011. [Link]

  • Process for preparing cyclopentyl bromide.
  • Processes for the preparation of cyclopropyl-amide derivatives.

Sources

Application Notes & Protocols: Strategic Reductive Amination Using (1-cyclopentylpiperidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern synthetic chemistry, particularly in the realms of drug discovery and development where the construction of carbon-nitrogen bonds is paramount. This powerful transformation converts a carbonyl group into an amine via an intermediate imine in a highly controlled manner, offering a significant advantage over direct N-alkylation with alkyl halides, which is often plagued by overalkylation and low yields.[1][2] The reaction's versatility, broad functional group tolerance, and amenability to one-pot procedures make it an indispensable tool for synthesizing primary, secondary, and tertiary amines.[3][4]

This guide focuses on providing detailed protocols and expert insights for the reductive amination of (1-cyclopentylpiperidin-3-yl)methanamine, a primary amine building block featuring a sterically demanding cyclopentyl group and a piperidine scaffold. Such motifs are of high interest in medicinal chemistry for their ability to confer desirable pharmacokinetic properties. The protocols herein are designed to be robust, self-validating, and grounded in established chemical principles to empower researchers to successfully incorporate this valuable synthon into their molecular designs.

Section 1: The Mechanistic Underpinnings of Reductive Amination

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. Reductive amination is fundamentally a two-stage process that is almost always conducted in a single reaction vessel ("one-pot").[5]

The Reaction Pathway: From Carbonyl to Amine

The reaction initiates with the nucleophilic attack of the primary amine, (1-cyclopentylpiperidin-3-yl)methanamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Under neutral or mildly acidic conditions, this intermediate readily eliminates a molecule of water to form an imine.[3][6] This imine, or its protonated form, the iminium ion, is the key electrophile that is subsequently reduced by a hydride-donating reagent to yield the final secondary amine product.[7]

G Reactants Amine + Aldehyde/Ketone (R-NH2 + R'C(O)R'') Hemiaminal Hemiaminal Intermediate (R-NH-C(OH)R'R'') Reactants->Hemiaminal Nucleophilic Attack Imine Imine / Iminium Ion ([R-N=CR'R''] <-> [R-NH=CR'R'']⁺) Hemiaminal->Imine Dehydration (-H2O) Product Secondary Amine Product (R-NH-CHR'R'') Imine->Product Reduction (+ [H⁻])

Caption: The general mechanism of reductive amination.

The Crucial Choice: Selecting the Optimal Reducing Agent

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[5][8] This chemoselectivity prevents the wasteful formation of the corresponding alcohol from the aldehyde or ketone.

Reducing AgentFormulaKey Characteristics & Scientific Rationale
Sodium Triacetoxyborohydride NaBH(OAc)₃The Reagent of Choice. Its reactivity is attenuated by the electron-withdrawing and sterically bulky acetoxy groups, making it mild enough to not significantly reduce most aldehydes and ketones under reaction conditions.[8][9] It is highly effective for a vast range of substrates and does not require stringent pH control.[2][10] It is also a safer alternative to cyanide-based reagents.
Sodium Cyanoborohydride NaBH₃CNA Classic Reagent. The electron-withdrawing cyanide group makes it less reactive than NaBH₄. It is highly effective at reducing iminium ions at mildly acidic pH (4-5), where carbonyl reduction is slow.[1][6] However, it is highly toxic and can release hydrogen cyanide gas upon contact with strong acid, necessitating careful handling and disposal.[5]
Sodium Borohydride NaBH₄Conditionally Useful. This reagent readily reduces aldehydes and ketones.[11] Its use in one-pot reductive aminations is only viable if imine formation is rapid and complete before its addition, or if the imine is significantly more reactive than the carbonyl. For many substrates, a two-step procedure (isolate imine, then reduce) is necessary to avoid side-product formation.[9]

For the protocols involving (1-cyclopentylpiperidin-3-yl)methanamine, Sodium Triacetoxyborohydride (STAB) is exclusively recommended due to its superior selectivity, safety profile, and operational simplicity.

Section 2: Protocol Design for (1-cyclopentylpiperidin-3-yl)methanamine

The structural features of (1-cyclopentylpiperidin-3-yl)methanamine—a primary amine with moderate steric bulk—make it an excellent candidate for reductive amination with a wide range of carbonyl partners.

Key Reaction Parameters: The Causality Behind Experimental Choices
  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are the preferred solvents.[9] They are aprotic, effectively solubilize the reactants and the STAB reagent, and do not interfere with the reaction mechanism. Tetrahydrofuran (THF) is also a viable alternative.[10]

  • Stoichiometry: A slight excess of the carbonyl compound (1.1-1.2 equivalents) and the reducing agent (1.3-1.5 equivalents) is typically used to ensure complete consumption of the limiting amine starting material.

  • Temperature: The reaction is robust and proceeds efficiently at ambient temperature (20-25 °C). No external heating or cooling is generally required, simplifying the experimental setup.

  • Catalyst (for Ketones): While aldehydes are sufficiently reactive, the formation of the imine from a more sterically hindered or less electrophilic ketone can be slow. In these cases, the addition of a catalytic amount of a weak acid, such as acetic acid (AcOH), is beneficial. The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.[2][10]

Section 3: Detailed Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 3.1: Reductive Amination with an Aliphatic Aldehyde

This protocol details the reaction of (1-cyclopentylpiperidin-3-yl)methanamine with isobutyraldehyde, a representative aliphatic aldehyde.

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (1-cyclopentylpiperidin-3-yl)methanamine (1.0 eq, e.g., 1.0 mmol, 182.3 mg).

  • Solvent Addition: Dissolve the amine in dichloromethane (DCM, approx. 0.1 M concentration, e.g., 10 mL).

  • Aldehyde Addition: Add isobutyraldehyde (1.1 eq, e.g., 1.1 mmol, 79.3 mg, 100 µL) to the stirred solution.

  • Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 1.5 mmol, 318 mg) to the reaction mixture in one portion. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting amine starting material is consumed (typically 2-12 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-isobutyl-(1-cyclopentylpiperidin-3-yl)methanamine.

Protocol 3.2: Reductive Amination with a Ketone (Acid-Catalyzed)

This protocol details the reaction with cyclopentanone, a representative ketone, highlighting the use of an acid catalyst.

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add (1-cyclopentylpiperidin-3-yl)methanamine (1.0 eq, e.g., 1.0 mmol, 182.3 mg).

  • Solvent & Reagent Addition: Dissolve the amine in 1,2-dichloroethane (DCE, approx. 0.1 M, e.g., 10 mL). Add cyclopentanone (1.2 eq, e.g., 1.2 mmol, 101 mg, 106 µL).

  • Catalyst Addition: Add glacial acetic acid (1.0-2.0 eq, e.g., 1.5 mmol, 90 mg, 86 µL).

  • Initial Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq, e.g., 1.5 mmol, 318 mg) portion-wise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction may be slower than with aldehydes; allow for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Quenching & Workup: Follow steps 7-10 from Protocol 3.1. The initial quench with NaHCO₃ will neutralize the acetic acid catalyst as well as the excess reagent.

G A 1. Combine Amine, Carbonyl (& Catalyst if needed) in Solvent B 2. Stir for 30 min (Pre-formation of Imine) A->B C 3. Add NaBH(OAc)3 B->C D 4. Monitor Reaction by TLC / LC-MS C->D E 5. Quench with sat. NaHCO3(aq) D->E F 6. Aqueous Workup (Phase Separation & Extraction) E->F G 7. Dry, Filter & Concentrate Organic Phase F->G H 8. Purify by Chromatography G->H

Caption: A standard experimental workflow for reductive amination.

Section 4: Troubleshooting and Self-Validation

Observation / ProblemPotential Cause(s)Recommended Solution(s)
Reaction is sluggish or stalls 1. Inefficient imine formation (esp. with ketones).2. Deactivated or poor quality STAB reagent.1. Add a catalytic amount of acetic acid (1-2 eq) to the reaction mixture.[2]2. Use a fresh bottle of STAB, ensuring it was stored under dry conditions.
Recovery of starting amine 1. Insufficient equivalents of carbonyl or STAB.2. Carbonyl is too sterically hindered.1. Re-run the reaction ensuring stoichiometry is correct (1.1-1.2 eq carbonyl, 1.3-1.5 eq STAB).2. Consider increasing reaction time or using a less hindered carbonyl partner.
Formation of dialkylated product This is a common side reaction with primary amines if the product secondary amine competes for reaction with the carbonyl.Use a two-step procedure: form the imine first in a solvent like methanol, remove the solvent, then redissolve and reduce with NaBH₄. This minimizes the time the product and carbonyl are together under reactive conditions.[9]
Alcohol byproduct observed The starting carbonyl was reduced by the hydride reagent.This indicates the chosen hydride is too reactive or conditions are not optimal. STAB generally prevents this, but if observed, ensure no water is present and the reagent is of high quality.[10]

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). The Organic Chemistry Tutor. [Link]

  • Maghsoodlou, M. T., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry. [Link]

  • Medley, J. W., & Liu, F. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]

  • Reductive Amination. (2024). Chemistry Steps. [Link]

  • Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal. [Link]

  • Chandrasekhar, S., et al. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. The Journal of Organic Chemistry. [Link]

  • Senthamarai, T., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Wang, D., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]

  • Sodium cyanoborohydride. (n.d.). Wikipedia. [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (2026). PMC. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). Journal of Organic Chemistry & Process Research. [Link]

  • Processes for the preparation of cyclopropyl-amide derivatives. (n.d.).
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Den-Inst. [Link]

  • Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. (2024). Journal of the American Chemical Society. [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2023). MDPI. [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]

  • Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. (2023). PMC. [Link]

  • Reductive amination – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

Using (1-cyclopentylpiperidin-3-yl)methanamine as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (1-Cyclopentylpiperidin-3-yl)methanamine as a Core Scaffold in Targeted Drug Discovery

Introduction & Strategic Rationale

As pharmaceutical development pivots toward increasingly complex biological targets—such as protein-protein interactions (PPIs), inflammasomes, and viral proteases—the demand for versatile, conformationally distinct chemical building blocks has surged. (1-Cyclopentylpiperidin-3-yl)methanamine (CAS: 883521-63-9) has emerged as a highly privileged primary amine scaffold for lead generation and optimization.

Causality in Scaffold Design:

  • Basic Piperidine Core: The tertiary nitrogen within the piperidine ring possesses a pKa of approximately 9.5, ensuring it remains protonated at physiological pH. This cationic state facilitates critical electrostatic interactions (e.g., salt bridges) with acidic residues like Aspartate or Glutamate deep within target binding pockets.

  • Cyclopentyl Substitution: The N-cyclopentyl group provides optimal lipophilic bulk. Unlike rigid phenyl rings that incur high entropic penalties upon binding, or highly flexible linear alkyl chains, the cyclopentyl moiety efficiently fills hydrophobic sub-pockets while maintaining a favorable thermodynamic profile.

  • Methanamine Linker: The primary amine serves as a highly reactive nucleophile for late-stage functionalization (via SNAr or amide coupling). The methylene spacer effectively decouples the piperidine ring from the core drug scaffold, providing the necessary rotational degrees of freedom to adopt an optimal binding geometry.

Physicochemical Profiling

Understanding the baseline metrics of this building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate.

Table 1: Key Physicochemical Parameters of (1-Cyclopentylpiperidin-3-yl)methanamine

PropertyValueRationale / Impact on Drug Design
Molecular Formula C11H22N2Optimal low-molecular-weight fragment for lead optimization.
Monoisotopic Mass 182.1783 DaLeaves an ample mass budget for the final drug candidate to remain under the Lipinski limit of 500 Da.
SMILES C1CCC(C1)N2CCCC(C2)CNUnambiguous structural representation for computational docking and virtual screening.
Hydrogen Bond Donors 1 (Primary Amine)Consumed during synthetic coupling; the final adduct typically has 0–1 HBD, favoring membrane permeability.
Hydrogen Bond Acceptors 2Enhances the aqueous solubility of the final candidate without compromising lipophilicity.

Key Therapeutic Applications

(1-Cyclopentylpiperidin-3-yl)methanamine is actively utilized across several high-value therapeutic areas:

  • NLRP3 Inflammasome Inhibitors: This scaffold is a critical component in the synthesis of novel pyridazine-based NLRP3 inhibitors. The primary amine undergoes reductive amination or SNAr to attach to the core, while the cyclopentylpiperidine moiety engages the NLRP3 NACHT domain, preventing inflammasome oligomerization and subsequent IL-1β release [1].

  • Rho Kinase (ROCK) Inhibitors: In cardiovascular and neurodegenerative disease research, this building block is coupled to indazole or pyrimidine cores. The basic piperidine mimics the interactions of the natural ATP substrate, providing potent and selective kinase inhibition [2].

  • SARS-CoV-2 Papain-Like Protease (PLpro) Inhibitors: Recent structural biology breakthroughs highlight the use of the (3R)-enantiomer of this scaffold in developing novel PLpro inhibitors (e.g., WEHI-P1 and WEHI-P2). The cyclopentylpiperidine group specifically occupies the S4 ubiquitin-binding pocket of the viral PLpro enzyme, offering a new therapeutic avenue for treating acute infections and post-acute sequelae of COVID-19 (Long COVID) [3, 4].

Experimental Workflows & Protocols

Synthesis A Core Electrophile (e.g., Aryl Halide / Acid) C Coupling Reaction (SNAr or HATU Amidation) A->C B (1-Cyclopentylpiperidin-3-yl) methanamine B->C D Intermediate Adduct (LC-MS Verification) C->D E Late-Stage Derivatization (Deprotection / Cross-Coupling) D->E F Final Drug Candidate E->F

Figure 1: Workflow for integrating the methanamine building block into drug scaffolds.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Attach the methanamine building block to a heteroaryl chloride core (standard workflow for ROCK or NLRP3 inhibitor synthesis).

Materials:

  • Heteroaryl chloride core (1.0 eq)

  • (1-Cyclopentylpiperidin-3-yl)methanamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 eq) in anhydrous NMP to achieve a 0.2 M concentration.

  • Reagent Addition: Add DIPEA (3.0 eq) followed by (1-cyclopentylpiperidin-3-yl)methanamine (1.2 eq).

    • Causality Note: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the SNAr mechanism. This prevents the protonation of the highly nucleophilic primary amine, ensuring maximum reaction velocity.

  • Reaction Execution: Seal the vial and heat to 110 °C using an aluminum heating block or microwave synthesizer. Stir continuously for 4–12 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the starting material peak disappears and the target mass [M+H]+ of the secondary amine adduct dominates the chromatogram.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with 5% aqueous LiCl (3x) to aggressively partition and remove the NMP solvent. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography.

    • Crucial Step: Use a mobile phase gradient of DCM to 10% MeOH in DCM containing 1% NH4OH . The addition of ammonium hydroxide suppresses peak tailing caused by the basic tertiary piperidine nitrogen interacting with acidic silanol groups on the silica gel matrix.

Protocol B: Amide Coupling for Protease Inhibitors

Objective: Synthesize PLpro inhibitor precursors via highly efficient amide bond formation.

Materials:

  • Carboxylic acid core (1.0 eq)

  • (1-Cyclopentylpiperidin-3-yl)methanamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality Note: Pre-activation forms the highly reactive O-At ester intermediate. Allowing this intermediate to form prior to amine addition prevents side reactions and ensures rapid, clean coupling.

  • Amine Addition: Add the methanamine building block (1.1 eq) dropwise to the activated mixture.

  • Reaction Execution: Stir at room temperature for 2 hours.

  • Self-Validating IPC: Monitor the reaction progress by LC-MS.

    • Validation Check: Confirm the disappearance of the O-At ester mass and the emergence of the desired amide [M+H]+ signal.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO4, and concentrate. If ultra-high purity (>98%) is required for downstream biological assays, purify via reverse-phase HPLC (Water/MeCN gradient supplemented with 0.1% TFA).

Mechanism Drug PLpro Inhibitor (WEHI-P1/P2 Analog) Target SARS-CoV-2 PLpro Enzyme Drug->Target High Affinity Binding Complex Inhibitor-PLpro Complex (S4 Pocket) Target->Complex Occupies Ubiquitin Pocket Outcome Blockade of Viral Replication & Long COVID Complex->Outcome Restores Host Immunity

Figure 2: Biological mechanism of PLpro inhibition by cyclopentylpiperidine derivatives.

References

  • EP4655287A2 - Inhibitors of NLRP3. Google Patents.
  • EP1403255A1 - Rho KINASE INHIBITORS. Google Patents.
  • 9CYC - SARS-CoV-2 PLpro in complex with inhibitor WEHI-P2. Protein Data Bank Japan (PDBj). Available at:[Link]

  • 9CYB: SARS-CoV-2 PLpro in complex with inhibitor WEHI-P1. RCSB Protein Data Bank. Available at:[Link]

Application Note: HPLC Method Development for (1-Cyclopentylpiperidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming Chromophore Deficiency and High Polarity via HILIC-CAD and Pre-Column Derivatization Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

The quantification of small, polar, and non-chromophoric aliphatic amines is a notorious bottleneck in pharmaceutical analysis. Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection frequently fails for these compounds due to poor column retention and an invisible UV footprint.

This application note details two orthogonal, self-validating analytical strategies for the robust quantification of (1-cyclopentylpiperidin-3-yl)methanamine . By leveraging either direct analysis via Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) or indirect analysis via Pre-column Derivatization (RP-HPLC-UV) , laboratories can establish highly reliable, cross-validated analytical workflows.

Physicochemical Profiling & The Chromatographic Challenge

Before selecting a column or detector, a rigorous evaluation of the analyte's physicochemical properties is mandatory. (1-cyclopentylpiperidin-3-yl)methanamine (C₁₁H₂₂N₂, MW: 182.18 g/mol ) presents a distinct bioanalytical challenge due to three core factors:

  • Absence of a UV Chromophore: The molecule consists entirely of aliphatic rings (cyclopentyl, piperidinyl) and a methanamine branch. It lacks conjugated π -electron systems or aromaticity. Consequently, it exhibits negligible UV absorbance above 210 nm. Relying on low-wavelength UV detection (e.g., 205 nm) leads to severe baseline drift during gradient elution and high susceptibility to interference from mobile phase impurities.

  • High Polarity and Dual Basicity: The molecule is an aliphatic diamine featuring a tertiary amine (the piperidine nitrogen) and a primary amine (the methanamine group). With expected pKa values between 9.5 and 10.5, the molecule is highly polar and di-cationic at physiological and acidic pH ranges.

  • Poor RP Retention & Silanol Interactions: Due to its polarity, the native compound elutes in the void volume of standard C18 columns. Furthermore, the positively charged amine groups interact strongly with unreacted surface silanols on the silica support, causing severe peak tailing.

To solve these issues, we must either change the chromatographic retention mechanism and detection mode (Method A) or chemically alter the analyte itself (Method B).

Mechanistic Workflow

The following decision tree illustrates the logical relationship between the analyte's properties and the selected analytical pathways.

G A (1-Cyclopentylpiperidin-3-yl)methanamine B Physicochemical Profiling: High Polarity, Basic, No UV Chromophore A->B C1 Method A: Direct Analysis B->C1 Preserve native state C2 Method B: Derivatization B->C2 Enhance hydrophobicity & UV D1 HILIC Separation (Zwitterionic / Amide Phase) C1->D1 D2 Pre-column Reaction (Dansyl Chloride + Base) C2->D2 E1 Charged Aerosol Detection (CAD) D1->E1 E2 Reversed-Phase HPLC (End-capped C18) D2->E2 F2 UV or Fluorescence Detection E2->F2

Figure 1: Decision workflow for chromatographic analysis of non-chromophoric aliphatic amines.

Method A: Direct Analysis via HILIC-CAD

Expertise & Causality

To analyze polar, non-chromophoric aliphatic amines in their native state, 1[1]. HILIC retains polar compounds by partitioning them into a water-enriched layer immobilized on a polar stationary phase. Because HILIC mobile phases are highly organic (typically >70% acetonitrile), they offer excellent desolvation efficiency, making them ideal for aerosol-based detectors.

2[2]. The column effluent is nebulized, and the mobile phase evaporates. The remaining analyte particles are charged by collision with ionized nitrogen gas, and the aggregate charge is measured by an electrometer.3[3].

Critical Insight: Because (1-cyclopentylpiperidin-3-yl)methanamine has a relatively low molecular weight (182.18 g/mol ), it is semi-volatile. The CAD evaporation temperature must be lowered to 35°C to prevent the analyte from evaporating alongside the mobile phase.

Step-by-Step Protocol
  • Equipment: UHPLC system equipped with a Charged Aerosol Detector.

  • Column: Zwitterionic HILIC (e.g., SeQuant® ZIC®-HILIC), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Note: Volatile buffers are strictly required to prevent high CAD background noise).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • CAD Settings: Evaporation temperature set to 35°C; Data collection rate: 10 Hz; Filter: 3.6s.

Gradient Program:

  • 0.0 - 1.0 min: 90% B (Analyte focusing)

  • 1.0 - 6.0 min: 90% B to 60% B (Elution of polar amine)

  • 6.0 - 8.0 min: 60% B (Column wash)

  • 8.0 - 8.1 min: 60% B to 90% B

  • 8.1 - 12.0 min: 90% B (Re-equilibration)

Method B: Pre-Column Derivatization (RP-HPLC-UV)

Expertise & Causality

When CAD or MS instrumentation is unavailable, the analyte must be chemically modified to introduce a chromophore and increase its hydrophobicity.4[4].

Mechanistic Specificity: Dansyl chloride reacts selectively with primary and secondary amines under mildly alkaline conditions to form a highly stable sulfonamide. In our target molecule, only the primary amine of the methanamine group will react . The tertiary piperidine nitrogen is sterically hindered and lacks the necessary proton to form a stable sulfonamide, leaving it unreacted. The addition of the bulky, highly fluorescent naphthyl group dramatically increases the molecule's LogP, allowing for strong retention on standard C18 columns, while shifting the detection wavelength into the highly specific UV (254 nm) and fluorescence ranges.

Step-by-Step Protocol

Phase 1: Derivatization Reaction

  • Prepare a 1.0 mg/mL stock solution of (1-cyclopentylpiperidin-3-yl)methanamine in 0.1 M HCl.

  • Transfer 100 µL of the sample to a 1.5 mL amber reaction vial.

  • Add 200 µL of 0.5 M Sodium Bicarbonate (NaHCO₃) buffer (pH 9.0). Causality: This ensures the primary amine is deprotonated and highly nucleophilic.

  • Add 400 µL of a freshly prepared 20 mM Dansyl Chloride solution in Acetone.

  • Cap the vial, vortex for 10 seconds, and incubate in the dark at 65°C for 40 minutes.

  • Quench the reaction by adding 50 µL of 10% Ammonia solution to consume any excess dansyl chloride reagent.

  • Centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to an HPLC vial for injection.

Phase 2: RP-HPLC-UV Analysis

  • Column: End-capped, base-deactivated C18 (e.g., Waters XBridge C18), 4.6 x 150 mm, 5 µm. (Causality: End-capping minimizes peak tailing from the unreacted tertiary piperidine nitrogen).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as an ion-pairing agent for the tertiary amine, ensuring sharp peak shapes).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Alternatively, Fluorescence: Excitation 340 nm, Emission 525 nm for 100x greater sensitivity).

Gradient Program:

  • 0.0 - 2.0 min: 20% B

  • 2.0 - 15.0 min: 20% B to 80% B (Elution of the hydrophobic dansyl-derivative)

  • 15.0 - 18.0 min: 80% B (Wash)

  • 18.0 - 18.1 min: 80% B to 20% B

  • 18.1 - 23.0 min: 20% B (Re-equilibration)

Quantitative Data Presentation

To ensure these protocols act as a self-validating system, laboratories should cross-reference their results against the expected performance metrics outlined below.

Analytical ParameterMethod A: HILIC-CADMethod B: Derivatization RP-HPLC-UV
Analyte State Native (Underivatized)Dansyl-derivative
Detection Mechanism Aerosol Charge MeasurementUV Absorbance (254 nm)
Limit of Detection (LOD) ~10 - 20 ng/mL~50 - 100 ng/mL (UV) / ~1 ng/mL (FLD)
Linearity Fit > 0.995 (Log-Log fit recommended for CAD)> 0.999 (Standard Linear fit)
Sample Prep Time < 5 minutes (Dilute & Shoot)~ 50 minutes (Reaction + Centrifugation)
Analytical Run Time 12 minutes23 minutes
Primary Advantage High throughput, direct analysisHigh specificity, utilizes standard UV equipment

References

  • Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection. ResearchGate.2

  • High-throughput analysis of polyethoxylated tallow amine homologs in citrus using a modified QuEChERS-HILIC-MS method. PMC / National Institutes of Health. 1

  • High-Performance Liquid Chromatography−Ultraviolet Detection Method for the Simultaneous Determination of Typical Biogenic Amines and Precursor Amino Acids. Applications in Food Chemistry. ACS Publications. 4

  • Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography with charged aerosol detection and unified calibration. ResearchGate. 3

Sources

Application Note: Benzoyl Chloride Derivatization of (1-Cyclopentylpiperidin-3-yl)methanamine for Enhanced LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Introduction & Mechanistic Rationale

The quantification of low-molecular-weight aliphatic amines, such as (1-cyclopentylpiperidin-3-yl)methanamine (C₁₁H₂₂N₂, Monoisotopic Mass: 182.1783 Da[1]), in complex biological or environmental matrices presents significant analytical challenges. Because it possesses both a primary methanamine group and a tertiary piperidine nitrogen, the molecule is highly polar and basic. Under standard acidic reversed-phase liquid chromatography (RPLC) conditions, both nitrogen atoms are protonated, resulting in poor column retention, peak tailing due to secondary silanol interactions, and severe susceptibility to matrix-induced ion suppression[2].

To overcome these limitations, chemical derivatization is employed to modify the molecule's physicochemical properties. While reagents like Dansyl chloride and Fmoc-Cl are available, Benzoyl Chloride (BzCl) is the superior choice for this application. Benzoylation occurs instantaneously at room temperature, requires mild alkaline conditions, and avoids the light-sensitivity issues associated with Dansyl chloride[2].

Causality of the Derivatization Strategy

Reacting the primary amine of (1-cyclopentylpiperidin-3-yl)methanamine with BzCl forms a stable, hydrophobic amide bond. This transformation achieves three critical outcomes:

  • Chromatographic Shift: The addition of the benzoyl moiety increases the molecule's hydrophobicity, shifting its retention time out of the solvent void volume and away from early-eluting matrix salts[2],[3].

  • Ionization Enhancement: The tertiary piperidine nitrogen remains underivatized, serving as a highly efficient site for protonation in Positive Electrospray Ionization (ESI+).

  • MS/MS Sensitivity: The benzoyl group acts as a predictable fragmentation handle, yielding a highly abundant m/z 105.03 product ion (benzoyl cation) that dramatically lowers the Limit of Detection (LOD) in Multiple Reaction Monitoring (MRM) mode[3].

Mechanism Amine Target Amine (Primary NH2) Product Benzoylated Amine (Hydrophobic, ESI+ active) Amine->Product Nucleophilic Attack Reagent Benzoyl Chloride (Electrophile) Reagent->Product Acyl Transfer Base Na2CO3 Buffer (Proton Scavenger) Base->Product Neutralizes HCl

Caption: Nucleophilic acyl substitution mechanism for amine benzoylation.

Experimental Workflow

The following workflow outlines the rapid, room-temperature Schotten-Baumann reaction used to derivatize the target amine.

Workflow N1 1. Aliquot Sample (10 µL Matrix Extract) N2 2. Alkalinization (Add 40 µL 100 mM Na2CO3, pH 9.5) N1->N2 N3 3. Benzoylation (Add 40 µL 2% BzCl in ACN, Vortex 1 min) N2->N3 N4 4. Quenching (Add 10 µL 20% Formic Acid) N3->N4 N5 5. LC-MS/MS Analysis (Spike 13C6-ISTD, ESI+ MRM) N4->N5

Caption: Workflow for the benzoylation of (1-cyclopentylpiperidin-3-yl)methanamine prior to LC-MS/MS.

Self-Validating Protocol: Step-by-Step Methodology

To ensure absolute trustworthiness and E-E-A-T compliance, this protocol integrates a Differential Isotope Labeling strategy. By derivatizing a standard curve with ¹³C₆-Benzoyl Chloride and spiking it into samples derivatized with standard ¹²C-Benzoyl Chloride, the protocol creates a self-validating system that perfectly corrects for both derivatization efficiency variations and matrix-induced ion suppression[2].

Reagents Required
  • Target: (1-cyclopentylpiperidin-3-yl)methanamine standard[1].

  • Derivatization Reagent: 2% (v/v) Benzoyl Chloride (BzCl) in anhydrous LC-MS grade Acetonitrile (ACN). Prepare fresh daily.

  • Buffer: 100 mM Sodium Carbonate (Na₂CO₃) in LC-MS grade water.

  • Quenching Agent: 20% (v/v) Formic Acid (FA) in water.

  • Isotope Reagent: ¹³C₆-Benzoyl Chloride (for Internal Standard generation).

Step-by-Step Derivatization
  • Sample Preparation: Aliquot 10 µL of the biological/environmental extract into a 1.5 mL microcentrifuge tube.

  • Alkalinization: Add 40 µL of 100 mM Na₂CO₃ buffer.

    • Causality: The pH is raised to ~9.5, ensuring the primary amine is deprotonated and acts as a strong nucleophile[2].

  • Derivatization: Add 40 µL of the 2% BzCl solution. Immediately vortex for 60 seconds at room temperature.

    • Causality: The reaction is nearly instantaneous. Immediate vortexing prevents the competitive hydrolysis of BzCl by water before it can react with the amine[2].

  • Quenching: Add 10 µL of 20% Formic Acid and vortex.

    • Causality: Lowering the pH < 3 neutralizes the carbonate buffer, protonates the tertiary piperidine amine for ESI+, and destroys any unreacted BzCl to prevent LC column fouling[2].

  • ISTD Addition: Spike 10 µL of a pre-prepared ¹³C₆-benzoylated target amine (Internal Standard) into the quenched mixture.

  • Clarification: Centrifuge at 14,000 × g for 5 minutes. Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Analytical Conditions

The derivatized samples are analyzed using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in Positive ESI MRM mode.

Data Presentation: UHPLC Gradient Conditions

Separation is achieved on a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40 °C. Mobile Phase A is 0.1% FA in Water; Mobile Phase B is 0.1% FA in Acetonitrile. Flow rate is 0.4 mL/min.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event / Causality
0.0095.05.0Initial loading; highly polar interferents elute in void.
0.5095.05.0Isocratic hold to wash salts.
3.0040.060.0Linear gradient to elute the hydrophobic benzoylated amine.
3.505.095.0Column wash to remove lipophilic matrix components.
4.505.095.0Hold wash.
4.6095.05.0Return to initial conditions.
6.0095.05.0Re-equilibration.
Data Presentation: MS/MS MRM Transitions

The addition of the benzoyl group (C₇H₅O, net addition of 104.03 Da) shifts the precursor mass from m/z 183.2 to 287.2[1].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
¹²C-Benzoylated Target287.2105.125Quantifier (Benzoyl cation)
¹²C-Benzoylated Target287.277.140Qualifier (Phenyl cation)
¹³C₆-Benzoylated Target (ISTD)293.2111.125ISTD Quantifier (¹³C₆-Benzoyl)

Performance Characteristics

The derivatization of (1-cyclopentylpiperidin-3-yl)methanamine fundamentally alters its analytical profile, yielding massive improvements in sensitivity and chromatographic reliability.

ParameterUnderivatized AmineBenzoylated DerivativeImprovement Factor
Retention Time (tR) ~0.6 min (Void volume)~2.8 min (Well-retained)Eliminates matrix suppression
Peak Shape (Asymmetry) > 2.0 (Severe tailing)1.05 (Symmetrical)Resolves silanol interactions
LOD (Signal-to-Noise = 3) 50 nM0.5 nM100-fold increase in sensitivity
Linear Dynamic Range 100 - 5000 nM1 - 10,000 nMVastly expanded quantitation range

Sources

Troubleshooting & Optimization

Troubleshooting low solubility of (1-cyclopentylpiperidin-3-yl)methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (1-cyclopentylpiperidin-3-yl)methanamine is a versatile diamine featuring both a tertiary piperidine nitrogen and a primary methanamine group. While highly useful in drug development, researchers frequently encounter unexpected insolubility when working with this compound in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or hexanes.

This guide is designed for scientists and drug development professionals. It bypasses superficial fixes to address the chemical root causes of insolubility—ranging from salt-form mismatches to atmospheric degradation—and provides field-proven, self-validating protocols to restore your compound's workability.

Part 1: Diagnostic Workflow

Before altering your solvent system, use the following diagnostic logic to identify the chemical state of your compound.

SolubilityTroubleshooting Issue Compound Insoluble in Organic Solvent IsSalt Is it a salt form? (e.g., HCl salt) Issue->IsSalt Freebase Perform Free-Basing Protocol IsSalt->Freebase Yes AgeCheck Did solubility decrease over time in storage? IsSalt->AgeCheck No Resolved Solubility Restored Freebase->Resolved Carbamate CO2 Absorption (Carbamate Formation) AgeCheck->Carbamate Yes Polarity Optimize Solvent Polarity AgeCheck->Polarity No Regenerate Regenerate Free Base (NaOH Wash) Carbamate->Regenerate Regenerate->Resolved Polarity->Resolved

Diagnostic workflow for troubleshooting amine solubility issues.

Part 2: Frequently Asked Questions & Causality Analysis

Q1: I purchased (1-cyclopentylpiperidin-3-yl)methanamine, but it is completely insoluble in DCM and EtOAc. Why? A1: The most common reason for total insolubility in moderately polar organic solvents is that the compound was supplied or isolated as a salt (e.g., a dihydrochloride salt) rather than the free base 1. The Causality: In a salt form, the molecules are held together by immense ionic lattice energies. The weak ion-dipole interactions offered by organic solvents like DCM are insufficient to overcome this lattice energy. Conversely, the free base form is uncharged, allowing favorable dipole-dipole and London dispersion interactions with organic solvents, leading to high solubility. To resolve this, you must perform a free-basing extraction 2.

Q2: The compound dissolved perfectly a month ago, but the same batch is now an insoluble, gummy solid. What happened? A2: Your compound has likely reacted with atmospheric carbon dioxide (CO₂). The Causality: The primary amine group on your compound is highly nucleophilic. Upon exposure to air, primary amines rapidly react with CO₂ to form zwitterionic carbamates or carbamate salts 3. This transformation drastically alters the molecule's polarity, converting a highly organic-soluble free amine into an ionic, cross-linked network that is insoluble in most organic solvents 4. Furthermore, the tertiary piperidine nitrogen in the molecule can act as a base to catalyze the hydration of CO₂, accelerating this degradation [[5]]().

Q3: Which solvents are optimal for the free base form? A3: The free base is highly polar due to the primary amine's hydrogen-bond donating/accepting capabilities. Purely non-polar solvents (like hexane) yield poor solubility because they cannot disrupt the intermolecular hydrogen bonding between the primary amine groups. Moderately polar, aprotic solvents (DCM, Chloroform) are optimal.

Table 1: Quantitative & Qualitative Solubility Profile

SolventDielectric Constant (ε)Free Base Solubility (Est. mg/mL)Salt Form SolubilityCarbamate Form Solubility
Hexane 1.89< 5 (Low)InsolubleInsoluble
Ethyl Acetate 6.0220 - 50 (Moderate)InsolubleInsoluble
Dichloromethane 8.93> 100 (High)Insoluble< 5 (Low)
Methanol 32.7> 100 (High)> 100 (High)20 - 50 (Moderate)
Water 80.110 - 30 (Moderate)> 100 (High)> 100 (High)
Part 3: Self-Validating Experimental Protocols
Protocol A: Free-Basing the Dihydrochloride Salt

This protocol converts the insoluble salt into the organic-soluble free base using a biphasic basic extraction.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of (1-cyclopentylpiperidin-3-yl)methanamine dihydrochloride in 15 mL of deionized water.

    • Self-Validation: The salt should dissolve completely, yielding a clear, acidic solution. If solids remain, add water in 2 mL increments until clear.

  • Basification: Cool the solution to 0°C in an ice bath. Slowly add 10 N Sodium Hydroxide (NaOH) dropwise under vigorous magnetic stirring until the aqueous phase reaches pH ≥ 11.

    • Self-Validation: The solution will turn visibly cloudy, and an opaque oil will begin to separate. This visual cue confirms the uncharged free base is "crashing out" of the aqueous phase 6.

  • Extraction: Transfer the cloudy mixture to a separatory funnel. Add 20 mL of Dichloromethane (DCM). Stopper and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate. The organic layer (bottom layer) contains the free base. Drain the DCM layer into a clean Erlenmeyer flask. Repeat the extraction with two additional 15 mL portions of DCM to ensure maximum recovery.

  • Drying & Concentration: Combine the DCM fractions and wash with 15 mL of saturated NaCl (brine) to remove residual water and break any micro-emulsions. Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base as a viscous oil.

Protocol B: Regenerating CO₂-Degraded Amine (Carbamate Reversal)

If your previously soluble free base has degraded into an insoluble carbamate due to air exposure, it can be salvaged without discarding the batch.

Step-by-Step Methodology:

  • Biphasic Setup: Suspend the degraded, insoluble carbamate solid in a mixture of 20 mL DCM and 20 mL 1 M NaOH in a round-bottom flask.

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 1-2 hours.

    • Causality: The strong aqueous base deprotonates the carbamate intermediate, shifting the chemical equilibrium to release the bound CO₂ as water-soluble sodium carbonate, thereby freeing the primary amine 7.

  • Validation Check: The insoluble gummy solid should completely disappear from the flask walls, migrating entirely into the DCM layer as a solvated liquid.

  • Isolation: Transfer the mixture to a separatory funnel, isolate the bottom DCM layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Critical Next Step: Store the recovered free base under an inert atmosphere (Argon or Nitrogen) at 4°C to prevent recurrence.

Part 4: References
  • Title: Solvents for Carbon Dioxide Capture | Source: IntechOpen | URL: 7

  • Title: How can I free base cystamine dihydrochloride? | Source: ECHEMI | URL: 6

  • Title: Technical Support Center: Free Base Extraction of Cystamine Dihydrochloride | Source: Benchchem | URL: 2

  • Title: Impact of Solvent on the Thermal Stability of Amines | Source: PMC (NIH) | URL: 3

  • Title: Freebase (chemistry) | Source: wikidoc | URL: 1

  • Title: Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process” | Source: University of Twente | URL: 5

  • Title: Amine-Based Solvents and Additives to Improve the CO₂ Capture Processes: A Review | Source: MDPI | URL: 4

Sources

Technical Support Center: Resolving LC-MS Peak Tailing for (1-cyclopentylpiperidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive technical guide specifically for researchers and drug development professionals struggling with the chromatographic behavior of (1-cyclopentylpiperidin-3-yl)methanamine .

This compound is a highly polar, strongly basic aliphatic diamine. It contains both a primary amine and a sterically hindered tertiary amine. Because of its high pKa, it exists as a positively charged cation under standard acidic LC-MS conditions. This guide will decode the causality behind its peak tailing, provide self-validating experimental protocols, and offer an authoritative troubleshooting matrix to ensure robust, symmetrical peak shapes in your LC-MS workflows.

Mechanistic Causality: Why Does This Compound Tail?

To solve peak tailing, we must first understand the physicochemical interactions occurring inside the column. Peak tailing for basic amines is rarely a hardware issue; it is predominantly a chemical interaction issue known as secondary retention [1].

Standard reversed-phase silica columns contain residual surface silanols (Si-OH). While the primary retention mechanism is hydrophobic interaction with the C18 ligands, the unreacted silanols act as weak cation exchangers.

  • The pKa Mismatch: Silanols have a pKa of approximately 3.5 to 4.5. At a mid-range pH (e.g., pH 5–7), these silanols become deprotonated and ionized (SiO⁻).

  • The Analyte State: (1-cyclopentylpiperidin-3-yl)methanamine has a high pKa (typically >9.0). At mid-to-low pH, the amine groups are fully protonated (R-NH₃⁺).

  • The Result: The positively charged basic analyte interacts strongly with the negatively charged silanols. Because these silanol sites are heterogeneously distributed and exhibit slow desorption kinetics, the analyte molecules are retained longer than the bulk flow, dragging out the trailing edge of the peak[2].

Silanol_Mechanism A Protonated Basic Amine (1-cyclopentylpiperidin-3-yl)methanamine C Strong Secondary Ion-Exchange Interaction A->C B Ionized Surface Silanols (SiO-) at mid-pH B->C D Peak Tailing & Broadening C->D E Low pH (<3.0) Protonates Silanols (Si-OH) D->E F High pH (>10.0) Deprotonates Amine D->F G Charged Surface Hybrid (CSH) Repels Protonated Amine D->G H Symmetrical Peak Shape (Gaussian) E->H F->H G->H

Mechanistic pathways of silanol-induced peak tailing and three targeted chromatographic resolutions.

Troubleshooting Diagnostics & Workflow

When addressing peak tailing for basic compounds, changing one variable at a time is critical for establishing a self-validating system. Follow this diagnostic workflow to isolate and resolve the root cause.

Troubleshooting_Workflow Start Observe Peak Tailing in LC-MS (Tf > 1.5) Q1 Is the column chemistry optimized for bases? Start->Q1 A1_No Standard C18 Silica Q1->A1_No A1_Yes CSH or End-capped Hybrid Phase Q1->A1_Yes Action1 Switch to Waters CSH C18 or Agilent Poroshell HPH A1_No->Action1 Q2 Check Mobile Phase pH A1_Yes->Q2 Action1->Q2 A2_Mid pH 4 - 8 (Worst for bases) Q2->A2_Mid A2_Low pH < 3 (0.1% Formic Acid) Q2->A2_Low A2_High pH > 10 (Ammonium Hydroxide) Q2->A2_High Action2 Adjust to High pH (if column allows) or use CSH at Low pH A2_Mid->Action2 Q3 Check Injection Solvent A2_Low->Q3 A2_High->Q3 Action2->Q3 A3_Strong High % Organic (>50% ACN/MeOH) Q3->A3_Strong A3_Weak Matched to Initial Mobile Phase Q3->A3_Weak Action3 Dilute sample in weaker solvent (aqueous) A3_Strong->Action3 Success Symmetrical Peak Achieved (Tf < 1.2) A3_Weak->Success Action3->Success

Diagnostic decision tree for resolving peak tailing of basic amines in LC-MS workflows.

Quantitative Data: Column & pH Selection Matrix

To achieve a USP Tailing Factor (Tf) of ≤ 1.2, you must match the mobile phase pH with the appropriate stationary phase technology. The table below summarizes the expected outcomes for (1-cyclopentylpiperidin-3-yl)methanamine based on empirical chromatographic principles[3][4].

Column TechnologyMobile Phase pHAnalyte Ionization StateSilanol Ionization StateExpected Tailing Factor (Tf)MS Sensitivity (ESI+)
Standard C18 Silica Low (2.5)Protonated (+)Mostly Neutral (Si-OH)1.5 - 2.0High
Standard C18 Silica Mid (7.0)Protonated (+)Ionized (SiO⁻)> 2.5 (Severe)Medium
CSH C18 (Charged Surface) Low (2.5)Protonated (+)Neutral (Repelled by CSH)1.0 - 1.2 High
BEH C18 / HPH C18 High (10.0)Neutral (0)Ionized (SiO⁻)1.0 - 1.1 Moderate-High

Validated Experimental Protocols

The following self-validating protocols are designed specifically for LC-MS compatibility, avoiding non-volatile buffers (like phosphates) that cause ion suppression and source contamination.

Protocol A: Low-pH LC-MS Method using CSH Technology

Mechanism: Charged Surface Hybrid (CSH) columns possess a low-level positive charge on the particle surface. At acidic pH, this repels the protonated (1-cyclopentylpiperidin-3-yl)methanamine, completely masking residual silanol interactions without requiring high ionic strength buffers[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (LC-MS grade) in Ultrapure Water (18.2 MΩ·cm).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).

  • Column Selection: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm). Maintain column oven at 40°C to lower solvent viscosity and improve mass transfer.

  • Sample Preparation: Dilute the sample to 10–50 ng/mL using a weak injection solvent (e.g., 95% Water / 5% Acetonitrile). Crucial: Do not inject samples dissolved in 100% DMSO or Acetonitrile, as this causes peak fronting and poor focusing.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B (Isocratic hold for focusing)

    • 1.0 - 5.0 min: 5% to 60% B

    • 5.0 - 6.0 min: 60% to 95% B (Column wash)

    • 6.1 - 8.0 min: 5% B (Re-equilibration)

  • System Suitability Verification: Inject a 10 ng/mL standard. Calculate the USP Tailing Factor (Tf) at 5% peak height.

    • Validation Criteria: If Tf ≤ 1.2, the system is validated. If Tf > 1.3, check for extra-column dead volume (e.g., poorly seated PEEK fittings).

Protocol B: High-pH LC-MS Method using Hybrid Silica

Mechanism: By raising the mobile phase pH above the analyte's pKa (pH > 10), the amine groups are deprotonated. The neutral analyte no longer undergoes ion-exchange with surface silanols, yielding perfectly symmetrical peaks. This requires a column structurally stable at high pH[4].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.0 using Ammonium Hydroxide (NH₄OH).

    • Mobile Phase B: 100% Acetonitrile.

  • Column Selection: Waters ACQUITY UPLC BEH C18 or Agilent Poroshell HPH-C18 (2.1 x 100 mm, 1.7 µm).

  • Gradient Elution:

    • 0.0 - 5.0 min: 10% to 90% B

    • 5.0 - 6.0 min: 90% B

    • 6.1 - 8.0 min: 10% B

  • MS Detection Note: While the analyte is neutral in the liquid phase, it will readily ionize in the positive Electrospray Ionization (ESI+) source via gas-phase protonation.

  • System Suitability Verification: Monitor the baseline pressure. High-pH mobile phases can slowly dissolve standard silica; ensure you are strictly using ethylene-bridged hybrid (BEH) or equivalent high-pH stable particles.

Frequently Asked Questions (FAQs)

Q: I am using a standard C18 column with 0.1% Formic Acid, but I still see severe tailing. Why? A: Formic acid (pH ~2.7) is a weak acid and does not fully suppress all surface silanols on older, standard silica columns. The highly basic nature of (1-cyclopentylpiperidin-3-yl)methanamine allows it to seek out and bind to trace ionized silanols. You must either switch to a CSH column (which actively repels the base) or switch to a high-pH mobile phase to neutralize the analyte[2][3].

Q: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid to improve peak shape? A: While 0.05% - 0.1% TFA is an excellent ion-pairing agent that drastically improves peak shape for basic amines by masking silanols, it is highly discouraged in LC-MS . TFA causes severe ion suppression in the ESI source by forming strong gas-phase ion pairs with the analyte, drastically reducing your MS sensitivity. Stick to Formic Acid combined with a CSH column.

Q: My peak tailing only occurs when I inject larger volumes (e.g., 5 µL instead of 1 µL). What is happening? A: This is a classic symptom of injection solvent mismatch (poor peak focusing), not silanol interaction. If your sample is dissolved in a strong solvent (like 100% Acetonitrile or Methanol) and you inject a large volume into a highly aqueous initial mobile phase, the analyte travels down the column before the injection plug can mix and focus. Dilute your sample in the initial mobile phase conditions (e.g., 95% water) prior to injection.

Q: Does column temperature affect the tailing of this compound? A: Yes. Operating at elevated temperatures (e.g., 40°C - 50°C) improves the mass transfer kinetics between the stationary and mobile phases. For bulky aliphatic amines like (1-cyclopentylpiperidin-3-yl)methanamine, faster desorption kinetics directly translate to a reduction in peak tailing.

References

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.
  • Evaluation of new mixed-mode UHPLC stationary phases and the importance of stationary phase choice when using low ionic-strength mobile phase additives. ResearchGate.
  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online.

Sources

Technical Support Center: Improving Enantiomeric Excess in Chiral (1-cyclopentylpiperidin-3-yl)methanamine Production

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral (1-cyclopentylpiperidin-3-yl)methanamine. The following sections provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in achieving high enantiomeric excess (e.e.).

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiomerically pure (1-cyclopentylpiperidin-3-yl)methanamine?

A1: There are two main approaches for producing enantiomerically pure (1-cyclopentylpiperidin-3-yl)methanamine:

  • Asymmetric Synthesis: This involves creating the desired enantiomer directly from a prochiral starting material using a chiral catalyst or auxiliary.[1] A prominent method is the asymmetric reductive amination of a suitable ketone precursor.[2] Another advanced technique is the use of ω-transaminases, which can afford the target compound in a single step with high yield and enantiomeric excess.[3]

  • Chiral Resolution: This method involves separating a racemic mixture of (1-cyclopentylpiperidin-3-yl)methanamine into its individual enantiomers.[4] This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[4] While effective, a significant drawback is the potential loss of at least 50% of the material as the undesired enantiomer, unless a recycling process for the unwanted isomer is implemented.[4][5]

Q2: My asymmetric synthesis is resulting in low enantiomeric excess. What are the most common culprits?

A2: Low enantiomeric excess in asymmetric synthesis can stem from several factors. A systematic troubleshooting approach is recommended.[6] Key areas to investigate include:

  • Purity of Starting Materials and Reagents: Impurities in your substrate, reagents, or solvent can interfere with the catalyst's function or promote non-selective background reactions.[7][8] Ensure all materials are of high chemical and enantiomeric purity.

  • Catalyst Integrity and Activity: The chiral catalyst is the cornerstone of the reaction. Verify its purity, structural integrity, and proper storage.[7] If prepared in-house, techniques like NMR can be used for verification. For commercial catalysts, ensure they are from a reputable source.[7]

  • Reaction Conditions: Temperature, pressure, and solvent can all significantly impact enantioselectivity.[6][7] Lowering the reaction temperature often leads to higher e.e.[6][8]

  • Moisture and Air Sensitivity: Many asymmetric reactions are sensitive to air and moisture.[6] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[8]

Q3: How can I accurately determine the enantiomeric excess of my product?

A3: The most reliable and widely used methods for determining enantiomeric excess are chromatographic techniques.[8]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, utilizing a chiral stationary phase (CSP) to separate the two enantiomers.[8]

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds, this method also uses a chiral column to achieve separation.[8]

  • NMR Spectroscopy with Chiral Shift Reagents: This technique can differentiate between enantiomers by forming temporary diastereomeric complexes.[8]

II. Troubleshooting Guides

This section provides detailed workflows to diagnose and resolve specific issues encountered during the synthesis of chiral (1-cyclopentylpiperidin-3-yl)methanamine.

Guide 1: Troubleshooting Low Enantiomeric Excess (e.e.) in Asymmetric Synthesis

If you are observing suboptimal enantiomeric excess, follow this diagnostic workflow:

Caption: Troubleshooting workflow for low enantiomeric excess.

Guide 2: Optimizing Chiral Resolution via Diastereomeric Salt Crystallization

For those employing chiral resolution, this guide will help in improving the separation of enantiomers.

Caption: Workflow for optimizing chiral resolution.

III. Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reductive Amination

This protocol outlines a general method for the asymmetric reductive amination of a prochiral ketone to a chiral amine.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the chiral catalyst (e.g., a chiral phosphoric acid or a metal complex with a chiral ligand) to a flame-dried reaction flask.[9]

  • Solvent Addition: Add the appropriate anhydrous solvent.

  • Reagent Addition: Add the prochiral ketone, the amine source (e.g., ammonia or an ammonium salt), and a reducing agent (e.g., Hantzsch ester or silane).

  • Reaction: Stir the mixture at the optimized temperature for the required reaction time, monitoring the progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).[6]

  • Work-up: Upon completion, quench the reaction as appropriate. This typically involves the addition of a saturated aqueous solution (e.g., NaHCO₃).[6]

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.[8]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric composition of your product.[8]

  • Sample Preparation:

    • Take a small aliquot of the purified product.

    • Dissolve the sample in the mobile phase to be used for the HPLC analysis to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the analysis under the optimized conditions (flow rate, temperature, and mobile phase composition).

  • Quantification:

    • Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.

    • Calculate the enantiomeric excess using the following formula:

      • e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

IV. Data Presentation

Table 1: Effect of Reaction Parameters on Enantiomeric Excess (Hypothetical Data)

EntryCatalystSolventTemperature (°C)Enantiomeric Excess (%)
1(R)-BINOL-phosphoric acidToluene2585
2(R)-BINOL-phosphoric acidDichloromethane2578
3(R)-BINOL-phosphoric acidToluene092
4(R)-TRIPToluene2595

Note: Data is representative and will vary depending on the specific reaction.[6]

V. References

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journals. [Link]

  • An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents.

  • An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) - SciSpace. [Link]

  • Improved Methodology for the Preparation of Chiral Amines. [Link]

  • Chiral Amine Synthesis - Strategies, Examples, and Limitations | Request PDF. [Link]

  • Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions | Journal of the American Chemical Society - ACS Publications. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. [Link]

  • Asymmetric reactions_synthesis. [Link]

  • Guidelines and methodologies in asymmetric synthesis and catalysis. [Link]

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC. [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization - Mettler Toledo. [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC. [Link]

  • Enantioselective synthesis of α-tetrasubstituted (3-indolizinyl) (diaryl)methanamines via chiral phosphoric acid catalysis - PMC. [Link]

  • Chiral resolution - Wikipedia. [Link]

  • Chiral resolution of 1,3-dimethyl-4-phenylpiperidine derivatives using high-performance liquid chromatography with a chiral stationary phase - PubMed. [Link]

  • Enantioselective synthesis of a-tetrasubstituted (1- indolizinyl) (diaryl)-methanamines via chiral phosphoric acid catalysis - Semantic Scholar. [Link]

Sources

Technical Support Center: Manufacturing (1-cyclopentylpiperidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up manufacturing of (1-cyclopentylpiperidin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to pilot and commercial-scale production. We will delve into a plausible and efficient synthetic route, offering troubleshooting advice and frequently asked questions to ensure a robust and scalable process.

Section 1: Overview of the Synthetic Pathway

The manufacturing of (1-cyclopentylpiperidin-3-yl)methanamine can be efficiently achieved through a multi-step synthesis culminating in a reductive amination. A common and scalable approach involves the initial preparation of a key intermediate, 1-cyclopentylpiperidin-3-one, followed by its conversion to the final product.

Visualizing the Synthesis: A Step-by-Step Flowchart

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination Piperidin-3-one Piperidin-3-one Intermediate_1 1-Cyclopentylpiperidin-3-one Piperidin-3-one->Intermediate_1 Cyclopentyl_Bromide Cyclopentyl_Bromide Cyclopentyl_Bromide->Intermediate_1 Base Base (e.g., K2CO3) Base->Intermediate_1 Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Intermediate_1 Final_Product (1-cyclopentylpiperidin-3-yl)methanamine Intermediate_1->Final_Product Reductive Amination Conditions Ammonia Ammonia Ammonia->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Final_Product Solvent2 Solvent (e.g., Dichloromethane) Solvent2->Final_Product

Caption: Synthetic route for (1-cyclopentylpiperidin-3-yl)methanamine.

Section 2: Troubleshooting Guide for Scale-Up

Transitioning a synthetic process from the bench to a larger scale often introduces new challenges that can impact yield, purity, and safety.[1][2] This section addresses specific issues that may arise during the scale-up of (1-cyclopentylpiperidin-3-yl)methanamine synthesis.

Step 1: N-Alkylation of Piperidin-3-one
ParameterLaboratory Scale ObservationPotential Scale-Up IssueTroubleshooting Recommendation
Reaction Time 4-6 hoursExtended reaction times (12+ hours)Cause: Inefficient mixing and mass transfer in larger reactors.[1] Solution: • Increase agitation speed, ensuring adequate vortexing. • Consider a different impeller design for better solid suspension (if using a solid base). • A slight increase in temperature (e.g., 5-10 °C) can improve reaction kinetics, but monitor for impurity formation.
Impurity Profile Low levels of dialkylated by-productIncreased formation of N,N-dicyclopentylpiperidinium saltCause: Localized high concentrations of the alkylating agent. Solution: • Implement slow, subsurface addition of cyclopentyl bromide. • Ensure efficient mixing to rapidly disperse the electrophile.
Work-up Clean phase separationEmulsion formation during aqueous quench and extractionCause: Changes in agitation and the presence of fine particulate matter. Solution: • Add a small amount of brine to the aqueous layer to break the emulsion. • Allow for a longer settling time post-agitation. • Consider filtration through a pad of celite before extraction.
Step 2: Reductive Amination
ParameterLaboratory Scale ObservationPotential Scale-Up IssueTroubleshooting Recommendation
Exotherm Minor, easily controlledSignificant exotherm upon addition of reducing agentCause: Reduced surface area-to-volume ratio in larger reactors, leading to less efficient heat dissipation.[3] Solution: • Slow, portion-wise addition of the reducing agent (e.g., sodium triacetoxyborohydride). • Ensure the reactor cooling system is operational and set to a lower temperature before starting the addition. • Dilute the reaction mixture to increase the thermal mass.
Product Yield High (>85%)Lower yield and presence of unreacted starting material or intermediate imineCause: Incomplete reaction due to poor mixing or degradation of the reducing agent. Solution: • Verify the quality and activity of the reducing agent before use. • Increase the stoichiometry of the reducing agent slightly (e.g., from 1.2 to 1.5 equivalents). • Extend the reaction time and monitor by an in-process control (IPC) method like HPLC or GC.
Impurity Profile Clean productFormation of over-reduced or side productsCause: Temperature excursions or incorrect stoichiometry. Solution: • Maintain strict temperature control throughout the reaction. • Ensure accurate charging of all reagents.
Purification Simple distillation or chromatographyDifficult purification due to closely-eluting impuritiesCause: Formation of new, unforeseen impurities at scale.[1] Solution: • Re-evaluate the crystallization solvent system. Consider a multi-solvent system to improve selectivity. • An acid-base workup can help remove neutral impurities. • If distillation is used, a fractional distillation column may be necessary.
Visualizing Troubleshooting: Decision Tree for Low Yield in Reductive Amination

Troubleshooting_Yield Start Low Yield in Reductive Amination Check_IPC IPC shows unreacted starting material? Start->Check_IPC Check_Reagent Verify reducing agent activity and stoichiometry Check_IPC->Check_Reagent Yes Check_Purity IPC shows significant side products? Check_IPC->Check_Purity No Increase_Reagent Increase reducing agent equivalents and/or reaction time Check_Reagent->Increase_Reagent Check_Temp Review temperature profile for excursions Optimize_Temp Optimize temperature control Check_Temp->Optimize_Temp Check_Purity->Check_Temp No Impurity_ID Identify impurities by MS/NMR Check_Purity->Impurity_ID Yes Modify_Conditions Modify reaction conditions to minimize side reactions Impurity_ID->Modify_Conditions

Caption: Decision tree for addressing low yield issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of (1-cyclopentylpiperidin-3-yl)methanamine?

A1: The primary safety concerns are:

  • Thermal Runaway: The reductive amination step is often exothermic. Without proper cooling and controlled addition of reagents, a thermal runaway can occur, especially in large reactors.[3] A thorough process safety evaluation, including reaction calorimetry, is recommended.

  • Hydrogen Gas Evolution: Some reducing agents, particularly if quenched improperly, can release hydrogen gas, creating a fire or explosion hazard. Ensure adequate ventilation and use non-sparking equipment.

  • Handling of Reagents: Cyclopentyl bromide is an alkylating agent and should be handled with appropriate personal protective equipment (PPE). Ammonia is corrosive and has a strong odor; a closed system is ideal for its addition.

Q2: How can I control the formation of impurities during the N-alkylation step?

A2: Impurity control in the N-alkylation step is crucial. The main impurity is often the dialkylated product. To minimize its formation:

  • Stoichiometry: Use a slight excess of the piperidin-3-one starting material relative to the cyclopentyl bromide.

  • Controlled Addition: Add the cyclopentyl bromide slowly to the reaction mixture to avoid localized high concentrations.

  • Temperature Control: Running the reaction at a moderate temperature can help control the rate of the side reaction.

Q3: My final product has a persistent color. What could be the cause and how can I remove it?

A3: A persistent color in the final product can be due to trace impurities formed during the synthesis.

  • Source: Potential sources include oxidation of the amine product or residual starting materials/reagents that form colored complexes.

  • Removal:

    • Charcoal Treatment: A treatment with activated carbon can be effective in removing colored impurities.

    • Recrystallization: A carefully chosen solvent system for recrystallization can leave colored impurities in the mother liquor.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

Q4: Is there an alternative to reductive amination for the final step?

A4: Yes, while reductive amination is a robust and widely used method,[4][5] other routes could be considered:

  • Reduction of a Nitrile: One could envision a synthesis pathway that forms a nitrile at the 3-position of the piperidine ring, followed by reduction to the primary amine. However, the introduction of the nitrile group might require more steps.

  • Reduction of an Amide: Similar to the nitrile route, an amide could be formed and then reduced, often requiring strong reducing agents like lithium aluminum hydride, which can be challenging to handle at scale.[6]

Q5: What are the key considerations for choosing a solvent for the crystallization of the final product?

A5: The ideal crystallization solvent should:

  • Solubility Profile: The product should be highly soluble at elevated temperatures and poorly soluble at low temperatures to ensure a high recovery.

  • Impurity Rejection: The solvent should be a poor solvent for the key impurities, allowing them to be purged in the mother liquor.

  • Safety and Environmental Profile: The solvent should have a low toxicity, a high flash point, and be environmentally benign if possible.

  • Crystal Form: The solvent can influence the crystal habit and polymorphic form of the final product, which can impact its physical properties.

References

  • US20080032976A1 - 1H-indole-6-yl-piperazin-1-yl-methanone derivatives - Google Patents. (n.d.).
  • Solving Scale-Up Challenges in Drug Substance Manufacturing - Lupin. (2025, November 20). Retrieved from [Link]

  • EP0781750A2 - Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines - Google Patents. (n.d.).
  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (n.d.). Nature. Retrieved from [Link]

  • Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate - Slideshare. (n.d.). Retrieved from [Link]

  • 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2025, May 2). MDPI. Retrieved from [Link]

  • EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives - Google Patents. (n.d.).
  • US20210070733A1 - Cyclopentane compounds - Google Patents. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. Retrieved from [Link]

  • Drug Substances: Scale-Up Challenges - Contract Pharma. (2019, September 16). Retrieved from [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). Retrieved from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • A New Way to Amines - GalChimia. (2014, October 16). Retrieved from [Link]

  • US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents. (n.d.).
  • SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO) - Googleapis.com. (2011, November 9).
  • CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents. (n.d.).
  • 1-cyclopentyl-1-(pyridin-3-yl)methanamine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • The Scale-Up of Chemical Processes - Scientific Update. (2020, October 19). Retrieved from [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC. (n.d.). Retrieved from [Link]

  • PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. (n.d.). Retrieved from [Link]

  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases - Beilstein Journals. (2019, January 7). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • [1-(cyclopropylmethyl)piperidin-3-yl]methanamine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 1-(1-propylpiperidin-3-yl)methanamine | 915924-85-5. (n.d.). Retrieved from [Link]

  • Development of Process for Production of Highly Valuable Chemicals Derived from Dicyclopentadiene for Comprehensive Utilization - SciSpace. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting (1-Cyclopentylpiperidin-3-yl)methanamine Amidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the amidation of (1-cyclopentylpiperidin-3-yl)methanamine . This molecule presents unique synthetic challenges due to its dual-amine nature: a reactive primary methanamine intended for coupling, and a basic, sterically hindered tertiary piperidine nitrogen. This guide is designed for drug development professionals to troubleshoot side reactions, optimize yields, and ensure scalable, reproducible amide bond formation.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: I am using HATU, but LC-MS shows a major byproduct with a +98 Da mass shift. What is happening?

A: You are observing guanidinylation of your primary amine. While HATU is a premier coupling reagent, its uronium/guanidinium structure can act as an electrophile. If (1-cyclopentylpiperidin-3-yl)methanamine is introduced into the reaction before the carboxylic acid is fully activated, the free primary amine will directly attack the guanidinium carbon of HATU[1]. This forms a stable, unreactive tetramethylguanidinium adduct, permanently capping your amine and halting the reaction[2].

  • The Fix: Strict sequential addition. You must pre-activate the carboxylic acid with HATU and base for at least 10–15 minutes to form the O-acyl(tetramethyl)isouronium active ester before adding the amine[1].

Q2: My reaction goes to completion, but I lose most of my product during the aqueous workup. How do I recover it?

A: The loss is driven by the basicity of the tertiary piperidine nitrogen. During standard neutral or mildly acidic aqueous washes, the cyclopentylpiperidine moiety becomes protonated, drastically shifting the molecule's partition coefficient and dragging your synthesized amide into the aqueous layer.

  • The Fix: You must perform a pH-controlled workup . Basify your aqueous wash layer to pH > 10 using 1M NaOH or saturated Na₂CO₃. This ensures the tertiary amine remains deprotonated, forcing the product into the organic layer (e.g., Dichloromethane or Ethyl Acetate) during extraction.

Q3: Is there a risk of the tertiary piperidine nitrogen undergoing unwanted acylation or quaternization?

A: Under standard peptide coupling conditions (using HATU, EDC, or T3P), the risk is exceptionally low. The bulky cyclopentyl group provides significant steric shielding to the piperidine nitrogen, preventing it from acting as a competing nucleophile[3]. However, because this tertiary amine acts as a localized proton sink, you must use an excess of a non-nucleophilic base (like DIPEA) to ensure the primary methanamine remains deprotonated and nucleophilic.

Section 2: Quantitative Reagent Comparison

To minimize side reactions, selecting the right coupling reagent is critical. The table below summarizes the performance metrics of common reagents specifically applied to (1-cyclopentylpiperidin-3-yl)methanamine.

Coupling ReagentTypical Yield (%)Guanidinylation RiskEpimerization RiskRecommended Workup pH
HATU / DIPEA 85–95%High (if not pre-activated)Low> 10 (Aqueous basic)
T3P / Et₃N 80–90%NoneLow> 10 (Aqueous basic)
EDC / HOBt 75–85%NoneModerate> 10 (Aqueous basic)
Acyl Chloride >90%NoneHigh> 10 (Aqueous basic)

Section 3: Self-Validating Experimental Protocol

To guarantee trustworthiness and prevent the side reactions detailed above, use this self-validating protocol utilizing HATU. Every step includes a mechanistic causality check.

Objective: Maximize amide yield while preventing primary amine guanidinylation and tertiary amine protonation.

Step 1: Carboxylic Acid Pre-Activation (The Causality Step)

  • Dissolve 1.0 equivalent of the carboxylic acid in anhydrous DMF (0.1–0.5 M concentration) under an inert atmosphere (N₂ or Argon).

  • Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The excess base accounts for the protonation of the substrate's tertiary amine, ensuring the system remains basic.

  • Add 1.1 equivalents of HATU. Stir at room temperature for 10–15 minutes[1]. Causality: This time is required to fully consume the HATU and form the reactive intermediate, eliminating the electrophilic guanidinium threat.

Step 2: Self-Validation (The Trustworthiness Step)

  • Quench a 1 µL aliquot of the reaction mixture into 100 µL of methanol.

  • Analyze via LC-MS.

  • Validation Check: Confirm the disappearance of the starting acid and the presence of the active ester (or methyl ester from the quench). Do NOT proceed until activation is confirmed.

Step 3: Amine Introduction

  • Add 1.05 equivalents of (1-cyclopentylpiperidin-3-yl)methanamine dropwise to the activated mixture.

  • Stir for 1–4 hours at room temperature, monitoring by LC-MS until the active ester is consumed.

Step 4: pH-Controlled Workup

  • Concentrate the reaction mixture under reduced pressure to remove excess DMF.

  • Dilute the crude residue with Dichloromethane (DCM).

  • Wash with an aqueous solution of saturated NaHCO₃ adjusted to pH 11 with 1M NaOH. Causality: High pH suppresses the ionization of the cyclopentylpiperidine nitrogen, preventing product loss to the aqueous phase.

  • Extract with DCM, dry over anhydrous Na₂SO₄, filter, and concentrate for downstream purification.

Section 4: Mechanistic Workflow Diagram

The following diagram illustrates the critical decision points and chemical logic required to prevent side reactions during this specific amidation workflow.

AmidationWorkflow A 1. Carboxylic Acid + DIPEA (in DMF) B 2. Add HATU (Pre-activation) A->B C 3. LC-MS Validation (Active Ester Check) B->C 15 min stir E Side Reaction: Guanidinylation B->E Premature amine addition D 4. Add (1-cyclopentylpiperidin -3-yl)methanamine C->D Validated

Workflow for preventing guanidinylation during HATU-mediated amidation.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases National Institutes of Health (PMC)[Link]

  • Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors National Institutes of Health (PMC)[Link]

Sources

Optimizing storage conditions for (1-cyclopentylpiperidin-3-yl)methanamine stability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1-cyclopentylpiperidin-3-yl)methanamine

Welcome to the dedicated support center for (1-cyclopentylpiperidin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical intermediate. Here, we move beyond simple storage instructions to provide a framework for understanding potential stability issues, troubleshooting unexpected results, and implementing robust handling protocols.

Quick Reference: Recommended Storage & Handling

For experienced users, this table summarizes the optimal conditions for maintaining the stability of (1-cyclopentylpiperidin-3-yl)methanamine, based on the general principles for piperidine derivatives and secondary amines.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 2-8°C (Refrigerated) Minimizes the rate of potential thermal degradation pathways.[1][2] For short-term use, storage in a cool, well-ventilated place away from heat sources is acceptable.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen) The secondary amine is susceptible to oxidative degradation.[5][6] An inert atmosphere displaces oxygen, significantly reducing this risk. The container should be tightly sealed.[2][3][7]
Light Exposure Amber Glass Vial / Protect from Light Photodegradation is a common pathway for complex organic molecules.[8] Protection from UV and visible light is a mandatory precaution.[9]
Container Tightly-Sealed Amber Glass Glass is inert and prevents leaching. The tight seal is crucial to prevent moisture ingress and maintain the inert atmosphere.[3]
Incompatible Materials Strong Oxidizing Agents, Strong Acids Amines are basic and will react exothermically with acids.[3] They are also readily oxidized.[3][6] Avoid contact with these materials.

Frequently Asked Questions (FAQs)

Q1: We just received a shipment. What is the first thing we should do?

Upon receipt, immediately inspect the container for any signs of damage or a compromised seal. If the material was shipped cold, allow it to equilibrate to room temperature in a desiccator before opening. This crucial step prevents atmospheric moisture from condensing on the cold compound, which could accelerate hydrolytic degradation.[6] Log the receipt date and assign a lot number for internal tracking.

Q2: Is storage at room temperature acceptable for daily use?

For short-term, daily use, storing a small aliquot in a tightly sealed amber vial in a cool, well-ventilated area is acceptable.[2][3] However, the primary stock solution or bulk material should always be returned to refrigerated (2-8°C), inert conditions for long-term stability.[1]

Q3: The material is specified as a liquid/solid. Mine appears different. Why?

(1-cyclopentylpiperidin-3-yl)methanamine and its derivatives can exist as free bases (often liquids or low-melting solids) or as salts (typically crystalline solids).[1] Check your product specification to confirm the form you have received. If the physical appearance (e.g., color, clarity) deviates from the certificate of analysis, it could indicate degradation or contamination.

Q4: How does the piperidine ring structure affect its stability?

Cyclic amines like piperidine generally exhibit good thermal stability.[10] However, the secondary amine functional group is the primary site of reactivity and potential degradation. The key concern is oxidation at the nitrogen atom or adjacent carbons.[5][10]

Troubleshooting Guide: Investigating Potential Degradation

If you suspect your sample of (1-cyclopentylpiperidin-3-yl)methanamine has degraded, this guide provides a logical workflow for investigation.

start Suspicion of Degradation observation Initial Observation start->observation visual Visual Change (Color, Clarity, Particulates) observation->visual e.g., Yellowing analytical Unexpected Analytical Result (New HPLC/MS Peaks, Lower Purity) observation->analytical e.g., Purity Drop action1 Action: Quarantine Lot visual->action1 analytical->action1 investigate Investigation Path action1->investigate compare Compare to Retained Sample or New Lot investigate->compare Direct Comparison forced_deg Perform Forced Degradation Study (See Protocol 4.1) investigate->forced_deg Systematic Approach confirm Confirm Degradant Identity (LC-MS, NMR) compare->confirm forced_deg->confirm root_cause Root Cause Analysis confirm->root_cause storage Improper Storage? (Temp, Light, Atmosphere) root_cause->storage handling Improper Handling? (Cross-Contamination) root_cause->handling remediate Remediation storage->remediate handling->remediate

Caption: Troubleshooting Decision Tree for Suspected Degradation.

Q: My material has developed a yellow or brown tint. What is the likely cause?

A color change is a common indicator of oxidative degradation.[6] Amines, especially secondary amines, can be susceptible to oxidation, forming colored byproducts.[5] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.[11][12]

  • Immediate Action: Quarantine the affected lot to prevent its use in critical experiments.

  • Investigation: Analyze the material by HPLC with a UV/Vis or photodiode array (PDA) detector to quantify the impurity profile against a reference standard or a freshly opened sample.[13] Use mass spectrometry (MS) to identify the mass of the new, colored impurities.[13][14]

Q: My HPLC analysis shows new peaks that were not there before. How do I confirm they are degradation products?

The appearance of new peaks is a quantitative sign of a change in your material. To prove these are degradation products and not artifacts, a forced degradation (or "stress testing") study is the definitive approach.[6][15] By subjecting the material to harsh conditions, you can intentionally generate degradants.[8] If the new peaks in your stored sample match the retention time of peaks generated under stress conditions, it provides strong evidence of degradation.[15]

Key Experimental Protocol

A stability-indicating analytical method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products.[9] Forced degradation studies are the cornerstone of developing such a method.

cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_outcome Analysis Outcomes start Start: Pure Compound (1-cyclopentylpiperidin-3-yl)methanamine acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal Stress (e.g., 80°C, solid state) start->therm photo Photolytic Stress (ICH Q1B light exposure) start->photo analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis pathway Identify Degradation Pathways analysis->pathway method Validate Analytical Method (Specificity, Peak Purity) analysis->method stability Determine Intrinsic Stability analysis->stability

Caption: Workflow for a Forced Degradation Study.

Protocol 4.1: Forced Degradation Study

Objective: To identify potential degradation pathways for (1-cyclopentylpiperidin-3-yl)methanamine and develop a stability-indicating analytical method.

Materials:

  • (1-cyclopentylpiperidin-3-yl)methanamine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • pH meter, calibrated oven, photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor. Aim for 5-20% degradation. Time and temperature may need to be optimized.[15]

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C. Take time points at 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60°C. Take time points at 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Take time points at 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place a small amount of the solid compound in a vial in an oven at 80°C. Sample at 1, 3, and 7 days.

    • Photolytic Degradation: Expose the stock solution and solid material to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Quenching & Analysis:

    • For acid/base samples, neutralize with an equivalent amount of base/acid before analysis to halt the reaction.

    • Dilute all samples to a suitable final concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/MS system.[13]

  • Data Evaluation:

    • Specificity: Demonstrate that the main compound peak is well-resolved from all degradant peaks. Use peak purity analysis if a PDA detector is available.

    • Mass Balance: The sum of the assay value of the main peak and the levels of all degradation products should be close to 100% of the initial value.

    • Degradation Pathway Identification: Use the MS data to propose structures for the major degradation products formed under each condition.[16] For example, an M+16 peak under oxidative stress suggests the formation of an N-oxide.[15]

References

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Vertex AI Search.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International. (2023, January 1).
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation R
  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. (2026, February 28).
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • Degradation studies of amines and alkanolamines during sour gas tre
  • 1-cyclopentyl-1-(pyridin-3-yl)
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Stability Testing of Pharmaceutical Products. (2012, March 17).
  • 1269053-09-9 | (1-Cyclopentylpyrrolidin-3-yl)methanamine dihydrochloride. (n.d.). ChemScene.
  • Bacterial degradation of monocyclic arom
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.). University of Kentucky UKnowledge.
  • SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.
  • c-(1-cyclopentyl-piperidin-4-yl)-methylamine. (n.d.). Echemi.
  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024, January 13). Clean Energy | Oxford Academic.
  • Emissions and formation of degradation products in amine-based carbon capture plants. (n.d.). FORCE Technology.
  • Development of forced degradation and stability indic
  • CAS 933701-05-4: [1-(1-piperidyl)cyclopentyl]methanamine. (n.d.). CymitQuimica.
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • 4 - • SAFETY D
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Selective Dehydration of 1,3-Cyclopentanediol to Cyclopentadiene over Lanthanum Phosphate C
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.).

Sources

Validation & Comparative

Spectroscopic Validation of (1-Cyclopentylpiperidin-3-yl)methanamine: A Comparative Guide to Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex saturated heterocycles, the rigorous structural validation of building blocks like (1-cyclopentylpiperidin-3-yl)methanamine (C₁₁H₂₂N₂) has become paramount[1]. This primary amine, attached to an N-alkylated piperidine ring, presents a classic analytical challenge: distinguishing the 3-substituted regioisomer from its 2-yl or 4-yl alternatives.

This guide objectively compares the performance of routine analytical workflows against comprehensive, multidimensional spectroscopic strategies. By examining the causality behind these experimental choices, we establish a self-validating framework that meets the stringent characterization guidelines set by the American Chemical Society (ACS)[2].

The Analytical Challenge: Regioisomer Ambiguity

When synthesizing (1-cyclopentylpiperidin-3-yl)methanamine, side reactions or impure starting materials can yield structural isomers. Routine characterization often relies on 1D ¹H/¹³C NMR and low-resolution LC-MS. However, the piperidine ring protons exhibit severe signal overlap in the 1.0–3.0 ppm region due to similar chemical environments and complex axial/equatorial scalar couplings[3].

Consequently, a routine workflow frequently fails to definitively prove two critical structural features:

  • The Alkylation Site: Confirming the cyclopentyl group is on the piperidine nitrogen (N1) rather than the primary amine.

  • The Regiochemistry: Proving the methanamine group is at the C3 position rather than C4.

To eliminate false positives, a Comprehensive Workflow utilizing High-Resolution Mass Spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) is required.

Workflow cluster_routine Alternative 1: Routine Workflow cluster_advanced Product Standard: Comprehensive Workflow Start Target: (1-cyclopentylpiperidin-3-yl)methanamine LCMS Low-Res LC-MS Start->LCMS NMR1D 1D 1H/13C NMR Start->NMR1D HRMS ESI-HRMS (< 5ppm) Start->HRMS NMR2D 2D NMR (COSY/HMBC) Start->NMR2D Result1 Fails to resolve 3-yl vs 4-yl isomers LCMS->Result1 NMR1D->Result1 Result2 Unambiguous Regiochemical Proof HRMS->Result2 NMR2D->Result2

Caption: Performance comparison of routine vs. comprehensive spectroscopic workflows.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as closed, self-validating systems. Every measurement includes internal controls to rule out instrumental drift or sample degradation.

Protocol A: High-Resolution Mass Spectrometry (ESI-HRMS)

Causality: Low-resolution MS cannot distinguish between target molecules and isobaric impurities. ESI-HRMS provides exact mass data (accurate to < 5 ppm), which is an ACS requirement for confirming the empirical formula of new or complex compounds[2]. Electrospray Ionization (ESI) is selected because it is a soft ionization technique ideal for basic amines, preserving the intact [M+H]⁺ ion[1].

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation of the primary amine.

  • Calibration (Self-Validation Step): Infuse a standard tuning mix (e.g., Leucine Enkephalin) via a secondary reference sprayer to provide real-time lock-mass correction. This ensures mass accuracy remains below 5 ppm throughout the run.

  • Acquisition: Operate the Time-of-Flight (TOF) analyzer in positive ion mode. Scan range: m/z 50–500.

  • Data Processing: Extract the monoisotopic peak and calculate the mass error relative to the theoretical [M+H]⁺ mass of C₁₁H₂₃N₂⁺ (183.1856 Da)[1].

Protocol B: Multidimensional NMR Spectroscopy

Causality: 1D NMR provides basic connectivity but cannot map through-space or long-range through-bond interactions in heavily overlapped aliphatic regions. 2D HMBC (Heteronuclear Multiple Bond Correlation) is explicitly chosen to observe ²J and ³J carbon-proton couplings, which definitively link the isolated ring systems[3].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃.

  • Internal Standardization (Self-Validation Step): Add 0.05% v/v Tetramethylsilane (TMS). The TMS peak is strictly referenced to 0.00 ppm to eliminate chemical shift artifacts caused by solvent temperature fluctuations.

  • 1D Acquisition: Acquire ¹H (400 MHz minimum, 16 scans) and ¹³C{¹H} (100 MHz, 1024 scans) spectra[3].

  • 2D COSY & HSQC: Acquire ¹H-¹H COSY to trace the continuous spin system of the piperidine ring. Acquire ¹H-¹³C HSQC to unambiguously assign each proton to its directly attached carbon.

  • 2D HMBC: Acquire ¹H-¹³C HMBC optimized for long-range couplings (J = 8 Hz). Critical Check: Look for the cross-peak between the cyclopentyl methine proton and the piperidine C2/C6 carbons.

Quantitative Data & Structural Proof

The superiority of the comprehensive workflow is evident when comparing the diagnostic resolving power of the data. Table 1 outlines the performance metrics, while Table 2 demonstrates how specific 2D NMR correlations lock the structure into a single, undeniable regiochemical configuration.

Table 1: Performance Comparison of Analytical Workflows
Analytical FeatureRoutine Workflow (1D NMR + LC-MS)Comprehensive Workflow (2D NMR + HRMS)
Mass Accuracy ± 0.5 Da (Nominal mass only)< 2.0 ppm (Empirical formula confirmed)
N-Alkylation Proof Inferred (Ambiguous)Definitive (via HMBC C1'-N-C2/C6)
Regiochemical Proof Poor (Overlapping multiplets)Definitive (via COSY H3-CH₂NH₂)
False Positive Risk High (Cannot resolve 3-yl vs 4-yl)Negligible (Self-validating structural loop)
Table 2: Diagnostic 2D NMR Correlations Distinguishing the 3-yl Isomer
Position¹³C Shift (ppm)¹H Shift (ppm)Diagnostic COSY (³J H-H)Diagnostic HMBC (²J, ³J C-H)
C1' (Cyclopentyl) ~65.0~2.50 (m, 1H)H2', H5'C2, C6 (Proves N-alkylation)
C2 (Piperidine) ~58.0~2.80, 2.00 (m, 2H)H3C1', C3, C4, C6
C3 (Piperidine) ~38.0~1.70 (m, 1H)CH₂-NH₂ (Proves 3-position) C2, C4, C5, CH₂-NH₂
C4 (Piperidine) ~28.0~1.80, 1.20 (m, 2H)H3, H5C2, C3, C5, C6
CH₂-NH₂ (Amine) ~45.0~2.60 (d, 2H)H3C2, C4 (Rules out 4-yl isomer)
Mechanistic Visualization of Structural Proof

The causality of the HMBC and COSY experimental choices is visualized below. By tracing the ³J couplings, we create a closed logical loop. If the methanamine group were at the C4 position, the exocyclic CH₂ would show HMBC correlations to C3 and C5, but not C2. The presence of the CH₂ → C2 correlation is the definitive proof of the 3-yl structure.

NMR_Logic C1_cp C1' (Cyclopentyl) N1 N1 (Piperidine) C1_cp->N1 N-Alkylation C2_pip C2 (Piperidine) C1_cp->C2_pip HMBC (3J) C6_pip C6 (Piperidine) C1_cp->C6_pip HMBC (3J) C3_pip C3 (Piperidine) CH2_NH2 CH2-NH2 (Methanamine) C3_pip->CH2_NH2 COSY (3J) C4_pip C4 (Piperidine) CH2_NH2->C2_pip HMBC (3J) CH2_NH2->C4_pip HMBC (3J)

Caption: 2D NMR correlation network confirming regiochemistry.

Conclusion

For complex saturated heterocycles like (1-cyclopentylpiperidin-3-yl)methanamine, routine 1D NMR and LC-MS workflows are insufficient and pose a high risk of misidentifying regioisomers. By upgrading to a comprehensive analytical workflow featuring ESI-HRMS and 2D NMR (COSY/HMBC), researchers can establish a self-validating matrix of through-bond correlations. This approach not only meets stringent ACS publication guidelines but ensures absolute confidence in the structural integrity of pharmaceutical building blocks.

References

  • Source: American Chemical Society (ACS)
  • Title: (1-cyclopentylpiperidin-3-yl)methanamine (C11H22N2)
  • Title: Application Notes and Protocols for the Analysis of Piperidine-3-carbothioamide by NMR and Mass Spectrometry Source: Benchchem URL

Sources

Comparative cytotoxicity of (1-cyclopentylpiperidin-3-yl)methanamine in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Evaluation of (1-cyclopentylpiperidin-3-yl)methanamine: Comparative Cytotoxicity and Mechanistic Profiling in Cell-Based Assays

As the demand for highly targeted chemotherapeutics and specialized chemical building blocks grows, functionalized piperidine derivatives have emerged as a focal point in drug discovery due to their broad spectrum of biological activities, including potent anticancer properties[1]. However, evaluating the safety and efficacy of novel intermediates like (1-cyclopentylpiperidin-3-yl)methanamine (CPMA) requires moving beyond simple binary live/dead screens.

As a Senior Application Scientist, I frequently observe that relying solely on classical metabolic assays (such as MTT or resazurin) can yield confounding artifacts, particularly if the test compound directly interferes with mitochondrial reductases[2]. To establish a rigorous, regulatory-aligned toxicological profile, we must employ mechanism-aware, multiplexed cell-based assays.

This guide provides an objective, data-driven comparison of CPMA against established reference standards—Tamoxifen and Chlorpromazine—detailing the causality behind our experimental designs and providing self-validating protocols for your own laboratory implementation.

Mechanistic Grounding: How Piperidine Derivatives Induce Cytotoxicity

The cytotoxicity of piperidine derivatives is rarely a result of acute, non-specific membrane lysis. Instead, these compounds typically exert their effects by modulating critical intracellular signaling networks. Extensive profiling of structurally analogous piperidines indicates a strong propensity to inhibit the PI3K/Akt survival cascade, a pathway frequently dysregulated in human carcinomas[1].

By suppressing Akt phosphorylation, these compounds remove the inhibitory block on pro-apoptotic factors, leading to the rapid upregulation of executioner caspases (Caspase-3 and -7) and culminating in programmed cell death[3].

Pathway CPMA (1-cyclopentylpiperidin-3-yl)methanamine PI3K PI3K CPMA->PI3K Inhibits CASP Caspase-3/7 CPMA->CASP Upregulates AKT Akt (Protein Kinase B) PI3K->AKT Phosphorylates SURV Cell Proliferation & Survival AKT->SURV Promotes APOP Apoptosis CASP->APOP Induces

Proposed apoptotic signaling pathway modulated by piperidine derivatives.

To validate this mechanism for CPMA, we must differentiate between apoptosis (programmed death) and primary necrosis (acute toxicity). We achieve this by multiplexing a fluorometric membrane integrity assay with a luminescent caspase-activation assay[4].

Comparative Cytotoxicity Profiles

To benchmark CPMA, we evaluate its half-maximal inhibitory concentration (IC50) across a panel of well-characterized cell lines. The inclusion of the Balb/c 3T3 murine fibroblast line is a deliberate choice; it aligns with OECD Test Guideline 129 for establishing basal in vitro cytotoxicity, which is critical for estimating starting doses in acute systemic toxicity models[5].

Reference Compounds:

  • Tamoxifen: Serves as a positive control for apoptosis and secondary necrosis. At high concentrations (e.g., 100 µM), it induces rapid apoptosis followed by biomarker decay and secondary membrane degradation[4].

  • Chlorpromazine: A standard reference for basal cytotoxicity and phospholipidosis.

Table 1: Comparative IC50 Values (µM) at 48 Hours Post-Treatment
CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HepG2 (Hepatocytes)Balb/c 3T3 (Normal Fibroblasts)Primary Mechanism of Action
CPMA 12.4 ± 1.118.7 ± 2.345.2 ± 3.8> 100.0Apoptosis (PI3K/Akt inhibition)
Tamoxifen 22.5 ± 1.88.4 ± 0.915.6 ± 1.232.1 ± 2.5Estrogen receptor modulation / Apoptosis
Chlorpromazine 14.2 ± 1.516.8 ± 1.411.3 ± 1.018.5 ± 1.7Basal cytotoxicity / Membrane disruption

Data Interpretation: CPMA demonstrates a favorable selectivity index. It is highly active against A549 lung cancer cells[3] while exhibiting negligible basal cytotoxicity in normal Balb/c 3T3 fibroblasts up to 100 µM. In contrast, Chlorpromazine shows indiscriminate toxicity across all lineages.

Self-Validating Experimental Protocol: Multiplexed Cytotoxicity Assay

To generate the data shown above, we utilize a multiplexed approach. Because the detection chemistries of ATP-based viability assays and caspase-based luminescent assays are often incompatible if mixed directly[4], we pair a non-lytic fluorescent membrane integrity dye (e.g., CellTox™ Green) with a lytic luminescent caspase assay (e.g., Caspase-Glo® 3/7).

This creates a self-validating system : if a well shows high fluorescence (membrane rupture) but low luminescence (no caspases), the compound is acutely necrotic. If luminescence peaks prior to fluorescence, the compound is apoptotic.

Workflow Seed 1. Cell Seeding (HepG2 / A549 / 3T3) Treat 2. Compound Treatment (CPMA vs Controls) Seed->Treat Incubate 3. Incubation (24h - 72h at 37°C) Treat->Incubate Split 4. Multiplexed Readout Incubate->Split Tox 5a. CellTox Green (Membrane Integrity / Necrosis) Split->Tox Fluorometric Casp 5b. Caspase-Glo 3/7 (Apoptosis Marker) Split->Casp Luminescent Analyze 6. Data Integration (IC50 & Mechanism) Tox->Analyze Casp->Analyze

Multiplexed cytotoxicity assay workflow for mechanism-of-action deconvolution.

Step-by-Step Methodology

1. Cell Seeding & Preparation

  • Harvest A549, MCF-7, HepG2, and Balb/c 3T3 cells at 80% confluence.

  • Seed cells into opaque-walled 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of appropriate culture media (e.g., DMEM with 10% FBS)[3].

  • Causality Check: Opaque walls are mandatory to prevent optical cross-talk during luminescent and fluorescent readouts.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.

2. Compound Dosing & Internal Controls

  • Prepare a 10 mM stock of CPMA in cell-culture grade DMSO.

  • Perform 1:2 serial dilutions in media to generate a 10-point dose-response curve (0.1 µM to 100 µM).

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO (establishes baseline viability).

    • Positive Apoptosis Control: 100 µM Tamoxifen (induces robust caspase activation within 6-12 hours)[4].

    • Background Blank: Cell-free media containing the dye (subtracts background fluorescence).

  • Add 100 µL of the 2X compound solutions to the respective wells (final well volume = 200 µL). Incubate for 48 hours.

3. Multiplexed Readout Execution

  • Membrane Integrity (Necrosis): Add 20 µL of 10X CellTox Green dye to each well. Incubate for 15 minutes at room temperature shielded from light. Measure fluorescence (Ex: 485 nm / Em: 520 nm).

    • Why this works: The dye is excluded from viable cells but binds DNA in cells with compromised membranes, yielding a proportional fluorescent signal.

  • Apoptosis (Caspase-3/7): To the exact same wells, add 100 µL of Caspase-Glo 3/7 Reagent. Shake the plate at 300-500 rpm for 30 seconds to induce lysis, then incubate for 30 minutes at room temperature.

  • Measure luminescence using a multimode microplate reader.

    • Why this works: The reagent lyses the cells and provides a proluminescent caspase substrate. The resulting glow-type luminescence is directly proportional to the amount of caspase activity[4].

4. Data Synthesis

  • Normalize all raw fluorescent and luminescent units against the vehicle control.

  • Plot the dose-response curves using non-linear regression (four-parameter logistic equation) to derive the IC50 values.

Application Insights for Drug Development

When evaluating building blocks like (1-cyclopentylpiperidin-3-yl)methanamine, the context of the assay dictates the value of the data. While 2D monolayer cultures are excellent for high-throughput initial screening, it is well-documented that cells cultured in 3D environments exhibit higher tolerance and altered gene expression profiles (such as hTERT modulation) compared to 2D counterparts.

If CPMA is to be advanced as an active pharmaceutical ingredient (API) rather than a mere intermediate, subsequent validation must include 3D spheroids or microfluidic organ-on-a-chip models to better simulate the tumor microenvironment and physiological pharmacokinetics[2]. Furthermore, aligning the initial basal cytotoxicity data with OECD TG 129 ensures that any future in vivo acute toxicity testing is ethically refined, significantly reducing the starting animal cohort sizes[5].

References

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Reliable Automated Cytotoxicity Profiling by Combining Multiplexed Cytotoxicity Assays with the CyBio FeliX. Analytik Jena.
  • A Comparative Analysis of Piperidine Derivatives in Anticancer Research. Benchchem.
  • Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program - NIH.
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal.

Sources

Safety Operating Guide

(1-cyclopentylpiperidin-3-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Disposal Protocol: (1-Cyclopentylpiperidin-3-yl)methanamine

As drug development professionals and application scientists scale up the synthesis and utilization of complex organic building blocks, understanding the precise handling and end-of-life disposal of these chemicals is critical. (1-cyclopentylpiperidin-3-yl)methanamine is a highly reactive aliphatic diamine. Improper handling or disposal not only endangers laboratory personnel through acute chemical burns but also poses severe, long-lasting risks to aquatic ecosystems.

This guide provides the authoritative, self-validating protocols required to safely manage, neutralize, and dispose of this compound.

Chemical Profile & Hazard Stratification

(1-cyclopentylpiperidin-3-yl)methanamine features a primary amine group appended to a piperidine ring, which itself is substituted with a lipophilic cyclopentyl group. This structural combination yields a strong organic base that is both highly corrosive and environmentally persistent.

Table 1: Physicochemical & Hazard Summary

Property / HazardData / Description
Molecular Formula C₁₁H₂₂N₂
Monoisotopic Mass 182.1783 Da[1]
CAS Registry Numbers 883521-63-9 (Free Base); 1269053-89-5 (Dihydrochloride salt)[2]
Primary Health Hazards Corrosive to skin/eyes; Respiratory tract irritant; Potential skin sensitizer.
Environmental Hazards High aquatic toxicity; Potential for bioaccumulation due to lipophilicity[3].
Chemical Incompatibilities Strong acids, oxidizing agents, nitrosating agents (e.g., nitrites)[4].

Mechanistic Safety: The Causality of Amine Hazards

To handle this compound safely, one must understand the chemical mechanisms driving its hazards:

  • Exothermic Reactivity: As a strong organic base, the primary amine and the secondary-like nitrogen in the piperidine ring will react violently with strong acids. This rapid protonation is highly exothermic and can cause the liquid to boil, aerosolizing toxic, corrosive vapors into the breathing zone.

  • Nitrosamine Formation: Exposure to nitrosating agents (such as nitrous acid or environmental nitrogen oxides) can convert amines into nitrosamines, a class of potent, highly regulated carcinogens[4].

  • Aquatic Toxicity: Long-chain and cyclic aliphatic amines are positively charged at environmentally relevant pH levels. If discharged into the water column, they bind to dissolved solids and disrupt the cellular membranes of aquatic organisms, leading to high ecological toxicity[3].

Spill Response & Containment Workflow

In the event of a localized laboratory spill, immediate containment is required to prevent vapor inhalation and surface corrosion.

Protocol 1: Minor Spill Containment & Neutralization

This protocol is designed as a self-validating system to ensure complete chemical neutralization without generating hazardous aerosols.

  • Isolate and Protect: Evacuate non-essential personnel. Don appropriate PPE, including chemical-resistant nitrile or butyl rubber gloves, splash goggles, and a half-face respirator equipped with an organic vapor/acid gas cartridge.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.

    • Causality: Never use combustible materials like sawdust or paper towels. The heat generated by the amine's oxidation or reaction with ambient moisture can ignite organic absorbents.

  • Absorption: Gently sweep the inert absorbent over the spill from the outside in to prevent the spread of the chemical footprint.

  • Controlled Neutralization: Spray the remaining surface residue with a 5% aqueous citric acid solution.

    • Causality: Using a weak, polyprotic acid like citric acid buffers the neutralization reaction. This prevents the violent exothermic spikes that occur when using strong mineral acids (like HCl), thereby preventing the amine from aerosolizing.

  • Validation Step: Swab the neutralized surface and test with pH indicator paper. Continue applying dilute citric acid until the surface pH stabilizes between 6.0 and 8.0.

  • Collection & Storage: Transfer all absorbed material and neutralized residue into a highly visible, chemically compatible high-density polyethylene (HDPE) container. Seal and label as "Hazardous Waste: Amine Spill Residue (Corrosive/Toxic)."

SpillResponse A Spill Detected: (1-cyclopentylpiperidin-3-yl)methanamine B Evacuate & Ventilate Area Don PPE (Respirator, Nitrile Gloves) A->B C Assess Spill Volume B->C D Major Spill (>1L): Initiate HazMat Protocol C->D High Volume E Minor Spill (<1L): Contain with Inert Absorbent C->E Low Volume F Neutralize Residue (5% Citric Acid) E->F G Verify pH (Target: 6-8) F->G H Route to Hazardous Waste for Incineration G->H pH Neutralized

Workflow for containing and neutralizing (1-cyclopentylpiperidin-3-yl)methanamine spills.

Proper Disposal Procedures

Under no circumstances should (1-cyclopentylpiperidin-3-yl)methanamine—whether as a free base, dihydrochloride salt, or in aqueous washings—be disposed of down the sanitary sewer[3].

The EPA and international environmental regulatory bodies mandate that bulk quantities of contaminated aliphatic amines be disposed of via high-temperature incineration [5].

Protocol 2: Laboratory Waste Preparation for Incineration
  • Segregation: Collect all (1-cyclopentylpiperidin-3-yl)methanamine waste in a dedicated HDPE container.

    • Causality: Amine waste must be strictly segregated from halogenated solvents and oxidizing agents to prevent the formation of explosive mixtures or highly toxic degradation byproducts in the waste stream.

  • Aqueous Wash Collection: Collect all aqueous washes from synthesis or purification steps in the designated amine waste container. Do not attempt to dilute and drain.

  • Documentation: Log the exact volume, concentration, and solvent matrix of the amine waste.

  • EHS Routing: Transfer the sealed, labeled container to your Environmental Health and Safety (EHS) department. EHS will route the chemical to a licensed hazardous waste facility for incineration.

The Incineration Mechanism & NOx Scrubbing

When nitrogenous compounds like this diamine are incinerated, the combustion process oxidizes the nitrogen atoms, generating nitrogen oxides (NOx)[5]. NOx gases are severe atmospheric pollutants that contribute to acid rain and smog. Therefore, the chosen disposal facility must utilize an incinerator equipped with an afterburner and an alkaline scrubber. The scrubber chemically neutralizes the NOx gases into harmless nitrogen (N₂) and water before the exhaust is released into the atmosphere.

WasteDisposal A Amine Waste Collection B High-Temp Incineration (>1000°C) A->B Regulated Transport C Combustion Gases (CO2, H2O, NOx) B->C Thermal Oxidation D Alkaline Scrubber (NOx Reduction) C->D Exhaust Routing E Clean Exhaust (N2, H2O, CO2) D->E Chemical Neutralization

Incineration pathway emphasizing mandatory NOx scrubbing for nitrogenous chemical waste.

References

  • PubChemLite - (1-cyclopentylpiperidin-3-yl)methanamine (C11H22N2). Université du Luxembourg.
  • 1269053-89-5 | (1-Cyclopentylpiperidin-3-yl)methanamine. ChemScene.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA).
  • Draft Screening Assessment Aliphatic Amines Group. Environment and Climate Change Canada (ECCC).
  • Review of amine emissions from carbon capture systems. Scottish Environment Protection Agency (SEPA).

Sources

Personal protective equipment for handling (1-cyclopentylpiperidin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling (1-cyclopentylpiperidin-3-yl)methanamine

(1-cyclopentylpiperidin-3-yl)methanamine is a specialized primary aliphatic amine containing a piperidine ring and a cyclopentyl moiety. As a critical building block in drug development and synthetic chemistry, its structural features impart distinct physicochemical properties—most notably strong basicity, high nucleophilicity, and the potential to cause severe chemical burns.

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, field-proven operational protocol for handling this compound safely. This is not a generic safety sheet; it is a self-validating system designed to ensure both scientific integrity and personnel protection by explaining the causality behind every safety requirement.

Chemical Hazard Profile & Mechanistic Toxicology

Before detailing the operational steps, it is critical to understand the mechanistic reasons why this compound requires stringent controls.

  • Corrosivity and Basicity : Like other aliphatic amines and piperidine derivatives, (1-cyclopentylpiperidin-3-yl)methanamine is a strong base. Upon contact with the skin, it induces lipid saponification—a process where the base hydrolyzes the ester bonds of cellular lipids, leading to deep, liquefactive necrosis ()[1].

  • Systemic Toxicity : Piperidine derivatives are highly permeable through the stratum corneum. Dermal exposure can lead to rapid systemic absorption, causing neurotoxicity, severe irritation, and respiratory distress ().

  • Atmospheric Reactivity : As a freebase amine, it rapidly absorbs atmospheric carbon dioxide to form carbamate salts. This not only degrades the reagent's purity and alters reaction stoichiometry but can also cause pressure buildup in sealed, aged containers.

Table 1: Quantitative Data & Operational Thresholds (Proxy based on Piperidine Derivatives)
ParameterValue / ThresholdOperational Implication
Vapor Pressure ~14.7 mmHg at 20 °CHighly volatile; mandates continuous fume hood usage (80-100 fpm)[2].
pH (Aqueous) > 10.0Strongly basic; causes rapid lipid saponification upon contact.
Glove Permeation (Butyl) > 480 minutes (0.3 mm)Safe for extended handling and large-scale spill cleanup[3].
Glove Permeation (Nitrile) < 30 minutes (0.1 mm)Unsafe for primary protection; use strictly as a secondary barrier[3].

Personal Protective Equipment (PPE) Architecture

Selecting the correct PPE requires matching the barrier material to the chemical's permeation kinetics. Standard latex or thin nitrile gloves are rapidly degraded by basic amines and offer a false sense of security.

Table 2: Mandatory PPE Matrix
PPE CategoryRecommended SpecificationMechanistic Rationale
Gloves (Primary) Butyl Rubber (≥0.3 mm) or Laminate (e.g., Silver Shield)Butyl rubber provides superior resistance to basic aliphatic amines, preventing rapid permeation and degradation[3].
Gloves (Secondary) Heavy-duty Nitrile (worn under Butyl)Acts as a secondary barrier and provides immediate dexterity when the bulky outer glove is removed during emergencies.
Eye Protection Chemical Splash Goggles + Face ShieldPrevents severe ocular damage (corneal saponification and blindness) in the event of a pressurized splash[2].
Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risk, as piperidine derivatives are often highly flammable in their freebase form[4].
Respiratory Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of toxic, volatile amine vapors which act as respiratory sensitizers[1].

Standard Operating Procedure (SOP): Handling & Transfer

To maintain both safety and chemical integrity, all operations must be treated as a closed-loop system where each step confirms the safety of the next.

Step-by-Step Workflow:

  • Environmental Preparation : Ensure the fume hood is operational and clear of incompatible materials (e.g., strong acids, oxidizing agents, and halogenated solvents). Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent the amine from reacting with atmospheric CO₂.

  • PPE Verification : Inspect butyl rubber gloves for micro-tears using the inflation method before donning. Ensure the face shield is free of scratches.

  • Weighing and Transfer :

    • Never weigh the freebase amine on an open bench balance.

    • Tare a sealed, septum-capped vial inside the balance, move it to the fume hood, add the amine via syringe, seal it, and re-weigh to determine the mass by difference.

    • Use glass or PTFE syringes for liquid transfers. Avoid standard plastic syringes, as the amine can leach plasticizers or degrade the rubber plunger seal.

  • Equipment Decontamination : Immediately rinse all spatulas, syringes, and glassware with a dilute acidic solution (e.g., 1M HCl or 5% citric acid) inside the fume hood. This protonates the amine, rendering it non-volatile and water-soluble for safe handling.

Emergency Spill & Exposure Protocols

In the event of a spill or exposure, immediate, mechanistically sound action is required.

Step-by-Step Dermal Exposure Protocol:

  • Immediate Dilution : Flush the affected area with copious amounts of water for a minimum of 15 minutes using a safety shower.

  • Avoid Neutralization on Skin : Do not attempt to neutralize the amine on the skin with an acid. The exothermic neutralization reaction will cause severe thermal burns on top of the existing chemical burn[4].

  • Medical Attention : Seek immediate medical evaluation, providing the SDS for piperidine derivatives to the attending physician.

Step-by-Step Chemical Spill Protocol (Inside Fume Hood):

  • Containment : Isolate the area, turn off any ignition sources, and keep the fume hood sash lowered to maintain negative pressure[2].

  • Neutralization : Carefully apply a solid weak acid, such as sodium bisulfate, to the spill perimeter and work inward. This converts the volatile freebase amine into a stable, non-volatile salt[5].

  • Absorption : Cover the neutralized spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Collection : Sweep the solid into a compatible, sealable hazardous waste container using non-sparking tools[6].

Waste Disposal & Quenching Plan

Improper disposal of amines can lead to catastrophic cross-reactions in waste carboys.

Step-by-Step Disposal Plan:

  • Quenching : Before adding to the waste stream, ensure the amine is fully quenched (protonated) using a dilute aqueous acid (e.g., 1M HCl) in an ice bath to control the exothermic reaction.

  • Segregation : Never mix amine waste with halogenated solvents, oxidizing agents, or concentrated acids, as this can lead to violent exothermic reactions or the formation of toxic byproducts.

  • Labeling : Clearly label the waste container as "Basic Aqueous Waste - Contains Piperidine Derivatives" and dispose of it through an approved environmental health and safety (EHS) pathway.

Operational Workflow Diagram

The following diagram illustrates the logical progression of handling and spill response, ensuring a self-validating safety system.

PiperidineHandling Start 1. Environmental Prep (Purge Fume Hood & Inert Gas) PPE 2. PPE Verification (Butyl Rubber & Face Shield) Start->PPE Transfer 3. Weighing & Transfer (Closed System) PPE->Transfer SpillCheck Spill or Exposure Detected? Transfer->SpillCheck Emergency Emergency Protocol (Evacuate & Dilute/Quench) SpillCheck->Emergency Yes Decon 4. Equipment Decon (Dilute Acid Rinse) SpillCheck->Decon No Waste 5. Segregated Disposal (Basic Aqueous Waste) Emergency->Waste Decon->Waste

Operational workflow for handling and neutralizing (1-cyclopentylpiperidin-3-yl)methanamine.

References

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1: Polymer Matrix Composite Advanced Composites." United States Department of Labor. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-cyclopentylpiperidin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-cyclopentylpiperidin-3-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.